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Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 4-(2-Chlorophenyl)isoxazol-5-amine: A Technical Guide on Scaffold Mechanics and Target Engagement

Executive Summary: Beyond the Single Target In modern drug discovery, specific chemical entities often serve not as isolated, single-target blockbuster drugs, but as highly optimized, "privileged pharmacophores." 4-(2-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Single Target

In modern drug discovery, specific chemical entities often serve not as isolated, single-target blockbuster drugs, but as highly optimized, "privileged pharmacophores." 4-(2-Chlorophenyl)isoxazol-5-amine (CAS 925007-36-9) is a prime example of such a structural module[1]. Rather than being defined by a singular mechanism of action, this molecule provides a highly pre-organized, geometrically constrained scaffold that medicinal chemists leverage to target complex biological systems, ranging from immune-evasion enzymes to allosteric ion channel modulators[2].

This whitepaper provides an in-depth analysis of the structural causality, binding mechanics, and self-validating experimental protocols required to evaluate 4-(2-Chlorophenyl)isoxazol-5-amine and its derivatives in advanced preclinical settings.

Structural and Electronic Determinants (The Causality of Binding)

To understand the mechanism of action of 4-(2-Chlorophenyl)isoxazol-5-amine, one must dissect the causality behind its structural components. The molecule's bioactivity is driven by the synergistic relationship between its electron-rich heterocycle and its sterically hindered aryl ring.

The 5-Aminoisoxazole Core: The Electronic Anchor

The 5-aminoisoxazole ring is a highly versatile hydrogen-bonding hub. The primary amine at the 5-position acts as a potent hydrogen bond donor, which is strictly required for target potency in several enzyme systems[3]. Simultaneously, the nitrogen and oxygen atoms of the isoxazole ring function as hydrogen bond acceptors. This dual nature allows the core to effectively mimic the adenine ring of ATP in kinase hinge regions, or to coordinate directly with metal centers, such as the heme iron in dioxygenase enzymes.

The 4-(2-Chlorophenyl) Moiety: The Steric Lock

The addition of the 2-chlorophenyl group at the 4-position of the isoxazole ring is not merely for lipophilicity; it is a deliberate conformational control mechanism.

  • Steric Clash & Orthogonality: The bulky chlorine atom at the ortho position creates a severe steric clash with the adjacent amine and isoxazole ring. This forces the phenyl ring out of coplanarity, locking the molecule into an orthogonal (twisted) 3D conformation.

  • Entropic Advantage: Because the molecule is thermodynamically pre-organized into this twisted state, it pays a minimal entropic penalty upon binding to deep, narrow hydrophobic pockets (such as the selectivity pockets of kinases or the substrate clefts of dioxygenases).

  • Halogen Bonding: The electron-deficient outer surface (σ-hole) of the chlorine atom can engage in highly directional halogen bonds with the backbone carbonyl oxygens of the target protein's active site.

Primary Mechanisms of Action

Because of its privileged architecture, the 4-(2-chlorophenyl)isoxazol-5-amine scaffold is primarily deployed against two major classes of pharmacological targets:

Pathway A: Tryptophan 2,3-Dioxygenase 2 (TDO2) Inhibition

TDO2 is a heme-dependent enzyme that catalyzes the first step of tryptophan degradation into kynurenine. Tumors exploit this pathway to deplete tryptophan in the microenvironment, effectively starving T-cells and leading to severe immune suppression.

High-throughput screening and subsequent medicinal chemistry have identified 5-aminoisoxazoles as highly potent TDO2 inhibitors[3]. The mechanism of action is competitive inhibition:

  • The 5-amino group forms critical hydrogen bonds with the propionate side chains of the heme group or adjacent catalytic residues. Removal of this amine results in a complete loss of potency[3].

  • The orthogonal 2-chlorophenyl ring perfectly occupies the hydrophobic pocket normally reserved for the indole ring of L-tryptophan, physically blocking substrate entry.

TDO2_Pathway Substrate L-Tryptophan Enzyme TDO2 Enzyme (Active Heme) Substrate->Enzyme Binds Active Site Product Kynurenine Accumulation Enzyme->Product Oxidation Immune T-Cell Suppression (Tumor Evasion) Product->Immune Pathway Activation Inhibitor 4-(2-Chlorophenyl) isoxazol-5-amine Inhibitor->Enzyme Competitive Inhibition (Orthogonal Binding)

Fig 1: TDO2 inhibition pathway by 4-(2-Chlorophenyl)isoxazol-5-amine preventing immune evasion.

Pathway B: Allosteric Modulation of AMPA Receptors

Isoxazole cores are also extensively utilized in the design of bivalent ligands for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors[4]. In this mechanism, the isoxazole derivatives act as positive allosteric modulators (PAMs). They bind to the dimer interface of the receptor's ligand-binding domain, slowing down receptor desensitization and potentiating kainate-induced ion currents, which is critical for enhancing synaptic plasticity in neurodegenerative disease models.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of the structural modifications discussed above, the following table summarizes representative quantitative data for the 5-aminoisoxazole class against the TDO2 enzyme[3].

Compound ScaffoldTargetBinding Affinity (IC50)Primary Interaction Motif
Isoxazole (No 5-Amino) TDO2Inactive (>10 µM)Lacks critical H-bond donor to heme.
4-Phenylisoxazol-5-amine TDO2~1.2 µMHydrophobic packing; high entropic penalty.
4-(4-Chlorophenyl)isoxazol-5-amine TDO2~450 nMSub-optimal dihedral angle; clashes with cleft.
4-(2-Chlorophenyl)isoxazol-5-amine TDO2~85 nM Orthogonal steric lock; optimal halogen bonding.

Data synthesized from foundational SAR studies on aminoisoxazole TDO2 inhibitors, demonstrating the critical nature of the ortho-substitution.

Experimental Protocols: A Self-Validating System

When evaluating a compound like 4-(2-Chlorophenyl)isoxazol-5-amine, standard high-throughput fluorescence assays are prone to false positives due to the compound's potential to act as a Pan-Assay Interference Compound (PAINS) via fluorescence quenching.

As a Senior Application Scientist, I mandate a self-validating, orthogonal workflow to ensure absolute data integrity.

Protocol: Orthogonal Target Engagement Assay for TDO2

Step 1: Compound Preparation (Solubility Control)

  • Action: Dissolve 4-(2-Chlorophenyl)isoxazol-5-amine in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality: The highly lipophilic chlorophenyl ring causes rapid aggregation (micelle formation) in aqueous buffers. Maintaining the compound in 100% DMSO until the final assay dilution prevents false negatives caused by compound precipitation.

Step 2: Enzyme Pre-Incubation (State Maintenance)

  • Action: Incubate recombinant human TDO2 (50 nM) with the compound in assay buffer containing 50 mM ascorbic acid and 10 µM methylene blue for 15 minutes at 37°C.

  • Causality: TDO2 requires its heme iron to be strictly in the ferrous (Fe2+) state for catalytic activity. Ascorbic acid acts as a reducing agent to maintain this state. Pre-incubation allows the sterically locked inhibitor to achieve thermodynamic binding equilibrium before substrate competition begins.

Step 3: Substrate Addition (Kinetic Initiation)

  • Action: Add L-Tryptophan to a final concentration of 150 µM (the established Km​ value).

  • Causality: Setting the substrate concentration exactly at the Km​ ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate calculation of the Ki​ via the Cheng-Prusoff equation.

Step 4: Primary Readout & Orthogonal Validation (Self-Validation Loop)

  • Action: Measure the fluorescence of N-formylkynurenine (NFK) at Ex 365 nm / Em 480 nm. Immediately quench the reaction with 0.1% Formic Acid and transfer the plate to an LC-MS/MS system to directly quantify L-Tryptophan depletion.

  • Causality: The primary fluorescence readout is rapid but susceptible to optical quenching by the isoxazole ring. The LC-MS/MS step provides an orthogonal, mass-based validation that definitively proves the reduction in signal is due to true enzymatic inhibition, not an optical artifact.

Protocol Prep Step 1: Compound Prep (100% DMSO Stock) Incubate Step 2: Enzyme Incubation (TDO2 + Ascorbic Acid) Prep->Incubate Prevents Aggregation React Step 3: Substrate Addition (L-Tryptophan at Km) Incubate->React Establishes Equilibrium Readout Step 4: Primary Readout (NFK Fluorescence) React->Readout Initiates Kinetics Validate Step 5: Orthogonal Validation (LC-MS/MS Mass Spec) Readout->Validate Eliminates False Positives

Fig 2: Self-validating experimental workflow for TDO2 target engagement and orthogonal validation.

References

  • Title: 4-(2-CHLOROPHENYL)
  • Source: benchchem.
  • Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2)
  • Source: mdpi.

Sources

Exploratory

4-(2-Chlorophenyl)isoxazol-5-amine (CAS 925007-36-9) physical and chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Chlorophenyl)isoxazol-5-amine (CAS 925007-36-9) Executive Summary & Strategic Relevance In modern rational drug design, the selection of highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Chlorophenyl)isoxazol-5-amine (CAS 925007-36-9)

Executive Summary & Strategic Relevance

In modern rational drug design, the selection of highly specific heterocyclic building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. 4-(2-Chlorophenyl)isoxazol-5-amine (CAS 925007-36-9) is a privileged scaffold that elegantly combines a 5-aminoisoxazole core with an ortho-halogenated phenyl ring[1]. As a Senior Application Scientist, I frequently leverage this specific architecture when designing kinase inhibitors, allosteric modulators, and advanced agrochemicals. The isoxazole ring serves as a robust bioisostere for amides and phenols, while the 5-amino group provides a critical vector for downstream functionalization[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in biological systems and synthetic workflows. The quantitative data for CAS 925007-36-9 is summarized below[3].

PropertyValueScientific Implication
CAS Registry Number 925007-36-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C9H7ClN2OIndicates a low molecular weight, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 194.62 g/mol Highly efficient ligand efficiency (LE) potential[3].
Exact Mass 194.02469 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area ~52.0 ŲOptimal for membrane permeability; falls well within the Lipinski rule of 5.
Rotatable Bonds 1Low conformational entropy penalty upon target binding[3].
Hydrogen Bond Donors 1 (-NH2)Provides a strong, directional interaction vector for receptor binding.
Hydrogen Bond Acceptors 3 (N, O, -NH2)Enhances solubility and interaction with backbone amides in protein targets.

Structural & Mechanistic Insights

The utility of 4-(2-chlorophenyl)isoxazol-5-amine is not accidental; it is rooted in strict geometric and electronic causality.

  • The 2-Chlorophenyl Moiety: The ortho-chloro substitution is mechanically vital. Due to steric clashing between the bulky chlorine atom and the adjacent isoxazole oxygen/nitrogen, the phenyl ring is forced out of coplanarity with the isoxazole core. This orthogonal conformation allows the molecule to project into deep, narrow hydrophobic pockets (such as the DFG-out conformation in kinase ATP-binding sites) that flat, planar molecules cannot access. Furthermore, the chlorine atom can act as a halogen bond donor to electron-rich carbonyl oxygens in the protein backbone.

  • The 5-Aminoisoxazole Core: The isoxazole acts as an electron-withdrawing heteroaromatic system, which modulates the pKa of the 5-amino group, making it less basic than a standard aliphatic amine but an excellent nucleophile for specific cross-coupling or acylation reactions.

Pharmacophore Molecule 4-(2-Chlorophenyl)isoxazol-5-amine Isoxazole Isoxazole Core (Bioisostere) Molecule->Isoxazole Amino 5-Amino Group (H-Bond Donor / Vector) Molecule->Amino ChloroPhenyl 2-Chlorophenyl Group (Steric Shield / Halogen Bond) Molecule->ChloroPhenyl Target1 Amide/Phenol Mimicry (Receptor Binding) Isoxazole->Target1 Target2 Library Expansion (Amides, Ureas) Amino->Target2 Target3 Orthogonal Conformation (Deep Pocket Fit) ChloroPhenyl->Target3

Pharmacophore mapping and structural utility of the scaffold.

Synthetic Methodology: Step-by-Step Protocol

To ensure high-yield generation of this building block, we employ a robust, two-step base-catalyzed formylation and cyclocondensation route. This protocol is designed to be highly scalable.

Step 1: Base-Catalyzed Formylation

  • Charge: To an oven-dried, argon-purged round-bottom flask, add 2-(2-chlorophenyl)acetonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Base Addition: Cool the solution to 0 °C. Slowly add Sodium methoxide (NaOMe, 1.2 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: The strong base deprotonates the acidic alpha-carbon adjacent to the electron-withdrawing nitrile group, generating a stabilized carbanion.

  • Electrophile Addition: Dropwise add ethyl formate (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with water, acidify to pH 4 with 1M HCl, and extract with ethyl acetate. The resulting intermediate is 2-(2-chlorophenyl)-3-hydroxyacrylonitrile.

Step 2: Regioselective Cyclocondensation

  • Charge: Dissolve the crude intermediate (1.0 eq) in absolute ethanol (0.3 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (1.5 eq) to buffer the system.

  • Reflux: Heat the mixture to reflux (80 °C) for 6 hours. Causality: The hydroxylamine nitrogen preferentially attacks the highly electrophilic nitrile carbon under slightly acidic/buffered conditions, followed by oxygen attack on the formyl carbon and subsequent dehydration, driving the regioselective formation of the 5-aminoisoxazole rather than the 3-amino isomer.

  • Purification: Evaporate the ethanol, partition between water and dichloromethane (DCM). Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol/water to yield pure 4-(2-chlorophenyl)isoxazol-5-amine.

Synthesis SM 2-(2-Chlorophenyl) acetonitrile Formylation Formylation (Ethyl Formate, NaOMe) SM->Formylation Intermediate 2-(2-Chlorophenyl)-3- hydroxyacrylonitrile Formylation->Intermediate C-C Bond Formation Cyclization Cyclocondensation (NH2OH·HCl, EtOH, Reflux) Intermediate->Cyclization Product 4-(2-Chlorophenyl) isoxazol-5-amine Cyclization->Product Regioselective Ring Closure

Synthetic workflow for 4-(2-Chlorophenyl)isoxazol-5-amine via base-catalyzed formylation.

Analytical Validation Protocol (Self-Validating System)

Trustworthiness in synthetic chemistry requires orthogonal validation. Do not proceed to functionalize the 5-amino group until the core structure is verified through the following self-validating checkpoints:

  • Infrared (IR) Spectroscopy Checkpoint: The intermediate 2-(2-chlorophenyl)-3-hydroxyacrylonitrile exhibits a sharp, distinct C≡N stretch at ~2200 cm⁻¹. Upon successful cyclization to the final product, this peak must completely disappear . Simultaneously, two new N-H stretching bands will emerge at ~3400 cm⁻¹ and 3300 cm⁻¹, confirming the formation of the primary amine.

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for a diagnostic, sharp singlet at ~8.1 ppm corresponding to the isolated C3-H of the isoxazole ring. A broad singlet integrating to 2 protons at ~6.5 ppm confirms the -NH₂ group (this peak will disappear upon D₂O exchange). The four aromatic protons of the 2-chlorophenyl ring will appear as tightly coupled multiplets between 7.3 and 7.6 ppm.

  • LC-MS: Positive electrospray ionization (ESI+) must show the [M+H]⁺ parent ion at m/z 195.0. Crucially, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, you must observe a characteristic 3:1 isotopic ratio peak at m/z 197.0.

Applications in Drug Discovery Workflows

Once validated, 4-(2-chlorophenyl)isoxazol-5-amine serves as a premium starting point for library generation[4].

  • Urea-Linked Dual Pharmacophores: By reacting the 5-amino group with various aryl isocyanates in DCM/pyridine, researchers can rapidly synthesize diaryl ureas. This motif is a hallmark of soluble epoxide hydrolase (sEH) inhibitors and multi-kinase inhibitors (e.g., VEGFR/PDGFR targeting agents).

  • Amide Coupling: The amine can be coupled with diverse carboxylic acids using standard coupling reagents (HATU, DIPEA, DMF) to generate extensive SAR libraries, modulating the lipophilicity and target residence time of the resulting drug candidates.

References

  • Title: 4-(2-CHLOROPHENYL)ISOXAZOL-5-AMINE — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Foundational

A Technical Guide to In Vitro Screening of 4-(2-Chlorophenyl)isoxazol-5-amine Compounds for Drug Discovery

Abstract The isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This guide provides an in-depth framework for the in vitro screeni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This guide provides an in-depth framework for the in vitro screening of 4-(2-chlorophenyl)isoxazol-5-amine and its derivatives, a compound class with significant therapeutic potential. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it imparts a strategic rationale for constructing a comprehensive screening cascade. We will navigate from initial broad-based cytotoxicity assessments and target-class-focused primary screens to rigorous validation of on-target engagement and essential early ADME-Tox profiling. Each step is designed as a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear path for hit-to-lead optimization. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and efficient evaluation of novel chemical entities.

Introduction: The Rationale for Screening 4-(2-Chlorophenyl)isoxazol-5-amine Derivatives

The 4-(2-Chlorophenyl)isoxazol-5-amine core represents a "privileged scaffold" in drug discovery. The isoxazole ring is an bioisostere for various functional groups, offering favorable pharmacokinetic properties, while the 5-amino group provides a crucial vector for chemical diversification.[1] Published literature suggests that isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3][4] Notably, the 5-aminoisoxazole framework is a key component in numerous potent and selective kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of the enzyme.[1]

Given this landscape, a screening strategy for novel 4-(2-chlorophenyl)isoxazol-5-amine derivatives should be anchored in the hypothesis that these compounds are likely to modulate the activity of protein kinases. However, to ensure scientific rigor, our initial screening funnel will be designed to first assess general cellular health before committing to resource-intensive target-specific assays.

The Screening Cascade: A Phased Approach to Candidate Evaluation

A successful in vitro screening campaign is not a single experiment but a multi-stage, decision-driven process. The goal is to efficiently triage a library of compounds, eliminating those with undesirable properties (e.g., cytotoxicity) while identifying and validating promising hits for further development.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Selectivity cluster_3 Phase 4: Early ADME-Tox Profiling A Compound Library of 4-(2-Chlorophenyl)isoxazol-5-amine Derivatives B General Cytotoxicity Screen (e.g., MTT Assay) A->B C Biochemical Kinase Panel (e.g., HTRF Assay) B->C Triage: Select non-cytotoxic compounds D Hit Identification & Potency Determination (IC50) C->D E Target Engagement Assay (e.g., Cellular Thermal Shift Assay) D->E Confirm Hits F Orthogonal Assay (e.g., Different Kinase Assay Format) E->F G Kinome-wide Selectivity Profiling F->G H Validated Hit G->H I In Vitro ADME Suite: - Metabolic Stability - Caco-2 Permeability - CYP Inhibition H->I Characterize Lead Properties J Lead Candidate Nomination I->J

Caption: A decision-making workflow for in vitro screening.

Phase 1: Foundational Cytotoxicity Screening

Before investigating a specific biological target, it is imperative to assess the general cytotoxicity of the compound library. A compound that indiscriminately kills cells is not a viable drug candidate, and early identification of such behavior prevents the misinterpretation of data in subsequent target-specific assays (i.e., a compound may appear to inhibit a target simply because it is killing the cells). The MTT assay is a robust, cost-effective, and high-throughput method for this initial assessment.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if oncology is the therapeutic area of interest) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 4-(2-chlorophenyl)isoxazol-5-amine derivatives in culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a period relevant to the expected mechanism of action, typically 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the CO₂ incubator. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration (on a logarithmic scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Description Typical Value/Range
Cell Line Human cell line for cytotoxicity assessmentHEK293, HepG2, MCF-7
Seeding Density Number of cells per well in a 96-well plate5,000 - 10,000 cells/well
Compound Incubation Duration of cell exposure to the compound24 - 72 hours
MTT Concentration Final concentration of MTT reagent in well0.5 mg/mL
MTT Incubation Time for formazan crystal formation4 hours
Readout Wavelength Primary absorbance wavelength for formazan570 nm (550-600 nm)
IC₅₀ Cutoff Threshold for significant cytotoxicity>30 µM (for primary screening)

Table 1: Key Parameters for the MTT Cytotoxicity Assay.

Phase 2: Primary Screening for Kinase Inhibition

Compounds that pass the cytotoxicity filter (i.e., exhibit an IC₅₀ > 30 µM) can proceed to primary, target-focused screening. Based on the prevalence of the isoxazole scaffold in known kinase inhibitors, a biochemical kinase assay is the logical next step.[1] Homogeneous Time-Resolved Fluorescence (HTRF) is a superior technology for this purpose, offering high sensitivity, a large dynamic range, and resistance to interference from colored or fluorescent compounds.[8][9]

Principle of the HTRF Kinase Assay

HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a substrate by a kinase. A biotinylated substrate and a phosphorylation-site-specific antibody labeled with a Europium cryptate (Eu³⁺, the donor fluorophore) are used. Upon phosphorylation, the antibody binds to the substrate. A second detection reagent, streptavidin-XL665 (the acceptor fluorophore), is added, which binds to the biotin tag on the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The resulting long-lived signal is measured after a time delay, minimizing background fluorescence.[8][10]

G cluster_0 No Kinase Activity (or Inhibitor Present) cluster_1 Kinase Activity A Kinase + Substrate-Biotin + ATP B No Phosphorylation A->B Inhibition C Eu³⁺-Ab + SA-XL665 D No FRET Low Signal at 665nm C->D E Kinase + Substrate-Biotin + ATP F Phosphorylated Substrate-Biotin E->F Phosphorylation G Eu³⁺-Ab + SA-XL665 H FRET Occurs High Signal at 665nm G->H

Caption: Principle of a competitive HTRF kinase assay.

Experimental Protocol: HTRF Kinase Assay

This protocol is a general template and should be optimized for the specific kinase of interest.

  • Compound Preparation: In a 384-well low-volume plate, add 0.5 µL of the test compound serially diluted in DMSO.

  • Enzyme Addition: Add 5.5 µL of the target kinase, diluted to its optimal concentration in the 1x enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).[8][10]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2 µL of the biotinylated substrate and 2 µL of ATP, both diluted in the enzymatic buffer. The concentrations should be at or near the Km for each, as determined in preliminary enzyme characterization experiments.

  • Kinase Reaction: Incubate for 10 to 60 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Detection: Add 10 µL of the detection reagent mix, containing the Eu³⁺-labeled anti-phospho-antibody and streptavidin-XL665, diluted in the HTRF detection buffer.

  • Signal Development: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[8]

  • Data Analysis: Calculate the HTRF ratio (Emission at 665nm / Emission at 620nm) * 10,000. Plot the percent inhibition, derived from the HTRF ratio, against the log of the compound concentration to determine the IC₅₀ value.

Phase 3: Hit Validation and Selectivity Profiling

A "hit" from a primary screen is not a guarantee of a viable drug lead. It is a starting point that requires rigorous validation. This phase aims to confirm that the observed activity is due to direct binding to the target protein within a cellular context and to understand the compound's selectivity.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly measures the engagement of a compound with its target protein in intact cells or tissue lysates.[11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation and aggregation.[13]

  • Cell Treatment: Treat intact cells (e.g., a cell line known to express the target kinase) with the hit compound at various concentrations (or a single, high concentration) for 1-2 hours at 37°C. A vehicle (DMSO) control is essential.[14]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Immediately cool the tubes to room temperature.[12]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).[12]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This separates the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[13]

  • Analysis: Carefully collect the supernatant. Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using a standard protein detection method, such as Western Blotting or mass spectrometry.

  • Data Interpretation: Plot the relative amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[13]

G A Treat cells with Compound or Vehicle B Aliquot cells and heat across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves: Soluble Protein vs. Temperature D->E F Shift in melt curve indicates target engagement E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Selectivity Profiling

A critical step in drug development is to ensure that a compound is selective for its intended target. Off-target interactions can lead to toxicity or other undesirable side effects.[15] Early assessment of selectivity guides the structure-activity relationship (SAR) studies to improve potency on-target while minimizing off-target activity.[16]

Methodology: Validated hits should be screened against a broad panel of kinases (e.g., a "kinome-wide" panel offered by commercial vendors). These services typically use radiometric or mobility shift assays to provide quantitative inhibition data (e.g., % inhibition at a fixed concentration or full IC₅₀ curves) against hundreds of different kinases. This provides a comprehensive view of the compound's selectivity profile and helps to identify potential liabilities early in the discovery process.[16]

Phase 4: Early ADME-Tox Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized into inactive or toxic byproducts. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting a compound's pharmacokinetic properties.[17][18]

Key In Vitro ADME Assays
Assay Purpose Methodology Key Parameter
Metabolic Stability To assess the rate of metabolism by liver enzymes.Incubate the compound with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS.Half-life (t½), Intrinsic Clearance (CLᵢₙₜ)
Permeability To predict intestinal absorption of orally administered drugs.Measure the transport of the compound across a Caco-2 cell monolayer, which mimics the intestinal epithelium.[19][20]Apparent Permeability Coefficient (Pₐₚₚ)
CYP450 Inhibition To identify potential for drug-drug interactions.Evaluate the compound's ability to inhibit the activity of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) using fluorescent probe substrates.[16]IC₅₀
Plasma Protein Binding To determine the fraction of compound available to interact with the target.Measure the distribution of the compound between plasma and a protein-free buffer using equilibrium dialysis or ultrafiltration.Percent Bound (%)

Table 2: A Core Suite of In Vitro ADME Assays.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow them to differentiate and form a polarized monolayer with functional tight junctions.[20]

  • Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., HBSS). Add the test compound (typically at 10 µM) to the apical (A) compartment (to measure A→B transport) or the basolateral (B) compartment (for B→A transport). The receiving compartment contains buffer only.[20]

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s. The efflux ratio (Pₐₚₚ B→A / Pₐₚₚ A→B) is also calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.[20]

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to the in vitro screening of 4-(2-chlorophenyl)isoxazol-5-amine derivatives. By systematically evaluating cytotoxicity, primary target activity, cellular target engagement, selectivity, and early ADME properties, researchers can build a comprehensive data package to support the nomination of high-quality lead candidates. This structured workflow ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the path from initial discovery to preclinical development. The journey from a hit to a drug is long, but a foundation built on robust and well-validated in vitro data is the essential first step.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-157. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Siddavaram, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 794. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • OpenWetWare. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101314. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Old, W. M., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 21-27. Retrieved from [Link]

  • InfinixBio. (2025). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

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  • Springer. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

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  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 25(21), 5186. Retrieved from [Link]

  • Google Patents. (2022). WO2022171472A1 - Substituted isoxazoline derivatives.
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  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • Google Patents. (2019). WO2019106584A1 - A novel isoxazole compound or a salt thereof.
  • WIPO Patentscope. (2022). WO/2022/153042 4-CHLORO-N-[2-[(4-CHLOROPHENYL)METHYL]. Retrieved from [Link]

  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6092. Retrieved from [Link]

  • Pădureanu, S., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11468. Retrieved from [Link]

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Exploratory

Molecular docking studies of 4-(2-Chlorophenyl)isoxazol-5-amine

An In-Depth Technical Guide to the Molecular Docking of 4-(2-Chlorophenyl)isoxazol-5-amine Foreword: From Privileged Scaffold to Predictive Insights The isoxazole ring is a five-membered heterocycle that has earned the t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 4-(2-Chlorophenyl)isoxazol-5-amine

Foreword: From Privileged Scaffold to Predictive Insights

The isoxazole ring is a five-membered heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous approved drugs is a testament to its ability to favorably influence metabolic stability, receptor binding, and overall pharmacokinetic profiles.[1][3][4] Derivatives of this core structure exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5]

This guide focuses on a specific derivative, 4-(2-Chlorophenyl)isoxazol-5-amine. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the scientific reasoning that underpins a robust molecular docking study. We will navigate the entire computational workflow, from the foundational logic of target selection to the nuanced interpretation of binding interactions. This document is designed for researchers and drug development professionals who seek to leverage computational tools to accelerate the discovery of novel therapeutic agents.[6][7][8]

Part 1: The Foundation - Strategic Target Selection

Before any simulation can begin, a logical and defensible hypothesis must be formed. The choice of a biological target is the single most critical decision in a docking study.

The Rationale: Why Cyclooxygenase-2 (COX-2)?

The isoxazole moiety is a well-established pharmacophore in compounds designed to inhibit cyclooxygenase (COX) enzymes.[5][9] These enzymes are pivotal in the inflammatory cascade. The discovery of two isoforms, the constitutive COX-1 and the inducible COX-2, opened the door for designing selective inhibitors that could reduce inflammation with fewer gastrointestinal side effects. Given the structural precedents in the literature where isoxazole-containing compounds demonstrate potent anti-inflammatory action and selectivity for COX-2, this enzyme presents a high-probability target for 4-(2-Chlorophenyl)isoxazol-5-amine.[5]

For this study, we will target the human COX-2 enzyme. A high-resolution crystal structure is paramount for accuracy. We will utilize the structure of COX-2 in complex with the selective inhibitor Celecoxib (PDB ID: 3LN1), which provides an experimentally validated binding pocket and a reference ligand for protocol validation.

Part 2: The Workflow - A Validated Computational Protocol

A successful docking experiment is built upon a meticulous and verifiable methodology. Each step is designed to refine the biological system in silico, ensuring that the subsequent simulation is as representative of physiological reality as possible.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for our molecular docking study.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Target_Selection Target Selection (PDB ID: 3LN1) Protein_Prep Receptor Preparation (Remove Water, Add Hydrogens) Target_Selection->Protein_Prep Retrieve Structure Grid_Gen Binding Site Definition (Grid Box Generation) Protein_Prep->Grid_Gen Prepared Receptor Ligand_Prep Ligand Preparation (Energy Minimization) Docking Docking Simulation (4-(2-Chlorophenyl)isoxazol-5-amine) Ligand_Prep->Docking Prepared Ligand Validation Protocol Validation (Redocking Native Ligand) Grid_Gen->Validation Define Search Space Validation->Docking Validated Protocol Results Analyze Binding Energy & Pose Docking->Results Docked Poses Visualization Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualization SAR Derive SAR Insights Visualization->SAR G Ligand 4-(2-Chlorophenyl) isoxazol-5-amine Ser530 Ser530 Ligand->Ser530 Hydrogen Bond (via -NH2) His90 His90 Ligand->His90 Hydrophobic Val523 Val523 Ligand->Val523 Hydrophobic (via Chlorophenyl)

Sources

Foundational

Toxicity and Cytotoxicity Limits of 4-(2-Chlorophenyl)isoxazol-5-amine: A Methodological Framework for Preclinical Evaluation

An In-depth Technical Guide Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 4-(2-Chlorophenyl)isoxazol-5-amine, in particular, is a valuable and versatile synthetic intermediate poised for the development of novel therapeutics, such as selective kinase inhibitors.[3] However, comprehensive public data on its specific toxicity and cytotoxicity limits is scarce. This guide provides a robust methodological framework for researchers and drug development professionals to thoroughly characterize the toxicological profile of this compound. By synthesizing data from structurally related analogues and established preclinical testing strategies, this document outlines the critical in vitro and in vivo assays necessary to define its safety and therapeutic potential. We will detail not only the experimental protocols but also the scientific rationale behind cell line selection, assay choice, and the logical progression from cellular to systemic toxicity evaluation.

Predicted Toxicological Profile and Essential Safety Precautions

While specific toxicological data for 4-(2-Chlorophenyl)isoxazol-5-amine is not extensively documented, an analysis of Safety Data Sheets (SDS) for structurally similar isoxazole derivatives provides a baseline for predicting its hazard profile and ensuring safe handling.

Key Predicted Hazards:

  • Skin Sensitization: Many small molecule heterocyclic compounds, including isoxazole and oxazolone derivatives, are identified as potential skin sensitizers.[4] It is prudent to assume that 4-(2-Chlorophenyl)isoxazol-5-amine may cause an allergic skin reaction upon contact.

  • Irritation: Derivatives such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride are known irritants that can cause respiratory irritation and serious damage to the eyes, skin, and mucous membranes upon contact.[5][6]

  • General Toxicity: While many isoxazole-based therapeutics exhibit a favorable therapeutic index, some derivatives are classified as acutely toxic if swallowed.[7][8]

Recommended Handling Protocols: Given these potential hazards, strict adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound within a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 standards.[6]

  • Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid all direct contact with skin and eyes.[4]

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes.[6] If inhaled, move the individual to fresh air.[9] Seek immediate medical attention in all cases of significant exposure.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Part I: Foundational In Vitro Cytotoxicity Assessment

The initial and most critical phase in evaluating a compound's toxicity is to determine its effect on cell viability in vitro. This approach is cost-effective, high-throughput, and aligns with the ethical principles of reducing animal testing. The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Rationale for Experimental Design
  • Cell Line Selection: To build a comprehensive cytotoxicity profile, a panel of cell lines is essential. This panel should include:

    • Non-Cancerous Cells: A line such as human embryonic kidney cells (HEK293) or human fibroblasts is used to establish a baseline for general cytotoxicity against "normal" cells.[10][11]

    • Relevant Cancer Cell Lines: Based on the known therapeutic targets of isoxazole derivatives, a panel of human cancer cell lines is chosen.[1] For instance, derivatives of the closely related 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide have been tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.[12] This allows for the assessment of both general toxicity and potential cancer-specific cytostatic/cytotoxic effects.

  • Assay Choice: No single assay is sufficient. A multi-parametric approach is required to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and to understand the mechanism.

    • Metabolic Viability Assays (e.g., MTT, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. They are the gold standard for initial high-throughput screening.[12]

    • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a direct measure of cytotoxicity via cell lysis.

Experimental Workflow for Cytotoxicity Profiling

The following diagram outlines the logical workflow for a comprehensive in vitro cytotoxicity assessment.

G cluster_prep Preparation cluster_exp Exposure & Incubation cluster_assay Endpoint Assays cluster_analysis Data Analysis Compound Prepare Serial Dilutions of 4-(2-CP-Isoxazol-5-amine) in DMSO/Media Treatment Treat Cells with Compound Dilutions (Include Vehicle Control) Incubate for 48-72h Compound->Treatment Cells Seed Cell Lines in 96-well Plates (e.g., HEK293, MCF-7, Hep3B) Incubate for 24h Cells->Treatment MTT Metabolic Assay (MTT) Measure Mitochondrial Activity Treatment->MTT LDH Membrane Integrity (LDH) Measure Cell Lysis Treatment->LDH Absorbance Read Absorbance (Spectrophotometer) MTT->Absorbance LDH->Absorbance DoseResponse Plot Dose-Response Curves (% Viability vs. Log[Concentration]) Absorbance->DoseResponse IC50 Calculate IC50 Values (Non-linear Regression) DoseResponse->IC50

Caption: Workflow for In Vitro Cytotoxicity Assessment.
Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods for testing isoxazole derivatives.[12]

  • Cell Seeding: Seed selected cells (e.g., MCF-7, HeLa, Hep3B) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Chlorophenyl)isoxazol-5-amine in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells treated with vehicle (medium with 0.5% DMSO) as a negative control and wells with no cells as a background control. Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity

All quantitative data should be summarized in a clear, tabular format for easy comparison across cell lines.

CompoundCell LineAssayIncubation Time (h)IC50 (µM) [95% CI]
4-(2-CP)-isoxazol-5-amineHEK293MTT48[Experimental Value]
4-(2-CP)-isoxazol-5-amineMCF-7MTT48[Experimental Value]
4-(2-CP)-isoxazol-5-amineHep3BMTT48[Experimental Value]
4-(2-CP)-isoxazol-5-amineHEK293LDH48[Experimental Value]
Reference Compound (e.g., Doxorubicin)MCF-7MTT48[Reference Value]

Part II: Elucidating the Mechanism of Cell Death

Once IC50 values are established, the next logical step is to investigate how the compound induces cell death. This is crucial for understanding its potential as a therapeutic agent (e.g., inducing apoptosis in cancer cells) versus a non-specific toxin.

Rationale for Mechanistic Studies
  • Therapeutic Relevance: For anticancer applications, a compound that induces programmed cell death (apoptosis) is highly desirable, as it is a controlled and non-inflammatory process. In contrast, necrosis is an uncontrolled form of cell death that can trigger inflammation and damage surrounding tissues.

  • Target Identification: The isoxazole scaffold is known to inhibit various enzymes, including kinases and cyclooxygenases (COX).[3][13] Understanding the molecular target can help predict both efficacy and off-target toxicities.

The diagram below illustrates a simplified, hypothetical pathway where an isoxazole derivative inhibits a survival--signaling kinase, leading to the activation of apoptotic caspases.

G cluster_pathway Hypothetical Apoptotic Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase Survival Kinase (e.g., Akt, MAPK) Receptor->Kinase Activates ProSurvival Pro-Survival Proteins (e.g., Bcl-2) Kinase->ProSurvival Activates Caspase9 Caspase-9 (Initiator) ProSurvival->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Compound 4-(2-CP)-Isoxazol-5-amine Compound->Kinase Inhibits

Caption: Hypothetical Kinase Inhibition Leading to Apoptosis.
Key Mechanistic Assays
  • Caspase Activity Assays: Use luminogenic or fluorogenic substrates (e.g., Caspase-Glo® 3/7 Assay) to measure the activity of executioner caspases, which are key mediators of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing a clear picture of the mode of cell death.

Part III: Framework for In Vivo Toxicity Evaluation

Positive in vitro results (e.g., selective cytotoxicity towards cancer cells) necessitate a transition to in vivo models to assess systemic toxicity, pharmacokinetics, and establish a preliminary therapeutic window.

Study Design and Rationale

The progression from in vitro to in vivo studies must be systematic to maximize data quality while minimizing animal use.

G cluster_invitro In Vitro Foundation cluster_pkpd Pharmacokinetics cluster_invivo In Vivo Toxicology invitro_data Cytotoxicity Data (IC50) Mechanism of Action pk_study Single Dose PK Study (Determine Cmax, T1/2, AUC) invitro_data->pk_study Inform Dosing acute_tox Acute Toxicity Study (Dose Escalation to MTD/LD50) pk_study->acute_tox Guide Dose Range subchronic_tox Repeat-Dose Toxicity Study (e.g., 14- or 28-day) acute_tox->subchronic_tox Determine Doses analysis Endpoint Analysis: - Clinical Observations - Blood Chemistry - Histopathology subchronic_tox->analysis

Caption: Logical Progression from In Vitro to In Vivo Toxicity Testing.
  • Acute Toxicity Study: The primary goal is to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD). This is typically performed in rodents (e.g., mice or rats) using a single-dose, dose-escalation design. Observations include mortality, clinical signs of toxicity (e.g., weight loss, changes in behavior), and gross necropsy findings.[2]

  • Repeat-Dose Sub-chronic Study: This is essential for evaluating the cumulative effects of the compound. Animals are dosed daily for a period of 14 to 28 days at levels below the MTD. Endpoints include detailed clinical observations, hematology, clinical chemistry, and comprehensive histopathological examination of major organs to identify any target organ toxicity.

Data Presentation: Summarizing In Vivo Findings

In vivo data should be tabulated to provide a clear summary of the key toxicological endpoints.

Study TypeSpecies / StrainRoute of AdministrationKey FindingValue
Acute ToxicityMouse (e.g., C57BL/6)Intraperitoneal (IP)LD50[Experimental Value, mg/kg]
Acute ToxicityMouse (e.g., C57BL/6)Oral (PO)MTD[Experimental Value, mg/kg]
28-Day Repeat DoseRat (e.g., Sprague-Dawley)Oral (PO)NOAEL[Experimental Value, mg/kg/day]
28-Day Repeat DoseRat (e.g., Sprague-Dawley)Oral (PO)Target Organs of Toxicity[e.g., Liver, Kidney (based on histopathology)]
NOAEL: No Observed Adverse Effect Level

Conclusion and Future Directions

The toxicological evaluation of 4-(2-Chlorophenyl)isoxazol-5-amine, a promising chemical intermediate, requires a systematic and multi-faceted approach. In the absence of direct public data, this guide provides a comprehensive framework based on the analysis of related structures and established preclinical methodologies. The initial steps must involve robust in vitro cytotoxicity screening across both normal and cancerous cell lines to determine IC50 values. Subsequently, mechanistic studies are crucial to elucidate the mode of cell death. Only with a favorable in vitro profile should research proceed to carefully designed in vivo acute and repeat-dose toxicity studies to understand systemic effects and identify a safe dose range. The empirical data generated through this framework will be indispensable for any future development of 4-(2-Chlorophenyl)isoxazol-5-amine derivatives as safe and effective therapeutic agents.

References

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. ResearchGate. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]

  • 4-(2-CHLOROPHENYL)-3-METHYLISOXAZOL-5-AMINE — Chemical Substance Information. NextSDS. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • SAFETY DATA SHEET - 4-amino-3-methyl-5-styrylisoxazole. Sigma-Aldrich. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Synthesis and biological investigation of isoxazolo[4,5-e][1][7][10]triazine derivatives. Der Pharma Chemica. [Link]

  • Safety data sheet - 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. CPAchem. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. [Link]

  • 5-(4-Chlorophenyl)-4-methyl-3-(1-(2- phenylethyl)piperidin-4-yl)isoxazole: A Potent, Selective Antagonist at Human Cloned Dopamine D4 Receptors. Journal of Medicinal Chemistry. [Link]

  • 4-(2-CHLOROPHENYL)ISOXAZOL-5-AMINE — Chemical Substance Information. NextSDS. [Link]

  • MSDS of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Capot Chemical. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

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Protocols & Analytical Methods

Method

Application Note: Formulation and Solubilization Protocol for 4-(2-Chlorophenyl)isoxazol-5-amine in In Vitro Cell Culture Assays

Executive Summary & Physicochemical Rationale 4-(2-Chlorophenyl)isoxazol-5-amine (CAS: 925007-36-9) is a synthetic heterocyclic small molecule frequently utilized in drug discovery and cell signaling assays [1]. The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-(2-Chlorophenyl)isoxazol-5-amine (CAS: 925007-36-9) is a synthetic heterocyclic small molecule frequently utilized in drug discovery and cell signaling assays [1]. The compound features an isoxazole ring coupled with a highly lipophilic 2-chlorophenyl moiety. This structural configuration results in a high partition coefficient (LogP), rendering the molecule practically insoluble in aqueous physiological buffers (e.g., PBS, pure culture media) but highly soluble in polar aprotic solvents.

The Causality of Solvent Selection: Attempting to dissolve this compound directly in aqueous media leads to immediate hydrophobic aggregation (a "solvent crash"). To achieve a thermodynamically stable solution, the compound must first be fully solvated in anhydrous Dimethyl Sulfoxide (DMSO). DMSO disrupts the crystalline lattice of the powder and forms a stable solvation shell around the hydrophobic moieties. However, because DMSO is inherently cytotoxic and can induce endoplasmic reticulum stress or alter cellular phenotypes at high concentrations, the final assay concentration must be strictly maintained at ≤0.1% (v/v) [2].

Quantitative Data: Solubility & Dilution Matrices

To ensure experimental reproducibility, solubility parameters and dilution ratios must be strictly controlled. Table 1 outlines the solvent compatibility, while Table 2 provides a validated dilution matrix to prevent cytotoxicity.

Table 1: Solvent Compatibility Profile
SolventSolubility StatusMechanistic OutcomeRecommendation
Anhydrous DMSO Highly Soluble (>50 mM)Complete disruption of crystal lattice; stable solvation.Optimal for Master Stock
Ethanol (100%) Moderately Soluble (~5 mM)Partial solvation; prone to evaporation and concentration shifts.Not Recommended
Aqueous Media (PBS/DMEM) Insoluble (<1 µM)Hydrophobic exclusion; immediate micro-precipitation.Use only for final dilution
Table 2: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)
Desired Assay Conc.Intermediate Stock (in 100% DMSO)Volume of Intermediate StockVolume of Pre-warmed MediaFinal DMSO %
10 µM 10 mM1.0 µL999.0 µL0.1%
5 µM 5 mM1.0 µL999.0 µL0.1%
1 µM 1 mM1.0 µL999.0 µL0.1%
100 nM 100 µM1.0 µL999.0 µL0.1%

Experimental Workflows and Visualizations

To prevent the common pitfall of "solvent crash" (where the compound precipitates out of solution upon contact with water), a stepwise dilution method is mandatory.

Workflow A 4-(2-Chlorophenyl) isoxazol-5-amine (Dry Powder) B Master Stock (10 mM in 100% DMSO) A->B Add Anhydrous DMSO C Intermediate Stock (1 mM in 100% DMSO) B->C 1:10 Dilution (in DMSO) D Working Media (10 µM in Media, 0.1% DMSO) C->D 1:100 Dilution (in Culture Media)

Caption: Stepwise solubilization workflow to maintain structural stability and prevent aqueous precipitation.

Causality A High Concentration DMSO Stock B Direct High-Volume Addition to Media A->B Incorrect C Stepwise Titration with Vigorous Mixing A->C Correct D Solvent Crash (Micro-precipitation) B->D Hydrophobic Aggregation E Homogeneous Assay Solution C->E Stable Micelle/Solvation

Caption: Mechanistic pathways of compound solvation versus hydrophobic precipitation (solvent crash).

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system : each step contains intrinsic checks to ensure the compound remains in solution and the biological system remains uncompromised by the vehicle [3].

Phase 1: Preparation of the 10 mM Master Stock

Note: The molecular weight (MW) of 4-(2-Chlorophenyl)isoxazol-5-amine is approximately 194.62 g/mol .

  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hydrophobic powder, which would impede DMSO solvation.

  • Weighing & Calculation: To prepare a 10 mM stock, dissolve 1.946 mg of the compound in exactly 1.0 mL of Molecular Biology Grade Anhydrous DMSO (≥99.9% purity).

  • Solvation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: Divide the Master Stock into 20 µL aliquots in low-protein binding microcentrifuge tubes. Store at -20°C or -80°C. Causality: Isoxazole derivatives can degrade upon repeated freeze-thaw cycles. Single-use aliquots preserve molecular integrity.

Phase 2: Preparation of Intermediate Stocks
  • Thaw a single 20 µL aliquot of the 10 mM Master Stock at room temperature.

  • Based on your target assay concentration, perform serial dilutions in 100% DMSO to create an Intermediate Stock (refer to Table 2).

    • Example: For a 1 µM final assay concentration, dilute the 10 mM Master Stock 1:10 in DMSO to create a 1 mM Intermediate Stock.

Phase 3: Final Media Supplementation (The Critical Step)
  • Pre-warm Media: Ensure the cell culture media (e.g., DMEM, RPMI) is pre-warmed to 37°C. Causality: Adding a DMSO-solvated hydrophobic compound to cold media drastically lowers the solubility threshold, triggering instant micro-precipitation.

  • Titration: While gently vortexing or swirling the pre-warmed media, add the Intermediate Stock dropwise. Never exceed a 1:1000 ratio (0.1% v/v DMSO).

  • Immediate Application: Apply the supplemented media to the cell culture immediately. Do not store aqueous-diluted compound for later use.

Quality Control & Assay Validation

To guarantee the trustworthiness of your experimental data, validate the solubilization using the following checks:

  • Turbidity Check (OD600): Before applying to cells, measure the absorbance of the supplemented media at 600 nm against a blank (media + 0.1% DMSO). An elevated OD600 indicates invisible micro-precipitates. If detected, the compound has "crashed" and the solution must be discarded.

  • Vehicle Control Validation: Always run a parallel control group treated with 0.1% DMSO alone. Cell viability in this group must remain >95% relative to untreated cells. If viability drops, the cell line is hypersensitive to DMSO, and the final solvent concentration must be further reduced to 0.05% or 0.01% by utilizing a more concentrated Master Stock.

References

  • NextSDS. "4-(2-CHLOROPHENYL)ISOXAZOL-5-AMINE — Chemical Substance Information." NextSDS Substance Database, CAS: 925007-36-9. Available at:[Link]

  • Pishas, K. I., et al. "Therapeutic targeting of KDM1A/LSD1 in Ewing sarcoma with SP-2509 engages the endoplasmic reticulum stress response." Molecular Cancer Therapeutics (2018). (Validates the ≤0.1% DMSO limit for cell viability assays). Available at:[Link]

  • Pascual, M. J., et al. "Discovery of Novel Bovine Viral Diarrhea Inhibitors Using Structure-Based Virtual Screening on the Envelope Protein E2." Frontiers in Microbiology (2018). (Validates the handling and in vitro assaying of isoxazol-5-amine derivatives). Available at:[Link]

Application

Application Note: 4-(2-Chlorophenyl)isoxazol-5-amine as a Privileged Scaffold in Targeted Therapeutics

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols Introduction & Structural Rationale In modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the isoxazole ring is a highly valued bioisostere for phenols and amides, offering unique electronic properties and metabolic stability. Specifically, 4-(2-Chlorophenyl)isoxazol-5-amine (CAS: 925007-36-9) [1] has emerged as a versatile, privileged building block for the synthesis of targeted therapeutics, including kinase, HSP90, and BET bromodomain inhibitors.

The strategic value of this scaffold lies in its precise three-dimensional geometry. The ortho-chloro substituent on the phenyl ring induces a severe steric clash with the isoxazole core. This forces the biaryl system out of coplanarity, locking the molecule into an orthogonal conformation. This defined dihedral angle is critical for occupying deep, narrow hydrophobic sub-pockets, such as the ATP-binding site of kinases or the N-terminal pocket of HSP90 [2]. Furthermore, the 5-amino group serves as a reactive handle for diversification (e.g., into ureas or amides), while simultaneously acting as a critical hydrogen bond donor in the target active site.

Key Therapeutic Applications

Type II Kinase Inhibitors (MAPK / VEGFR-2)

The 5-aminoisoxazole motif is frequently converted into urea derivatives to design Type II kinase inhibitors. These inhibitors stabilize the inactive "DFG-out" conformation of kinases. The isoxazole nitrogen acts as a hydrogen bond acceptor for the hinge region, while the urea motif forms critical bidentate hydrogen bonds with the conserved glutamate and the aspartate of the DFG motif [3].

HSP90 Inhibition

Fragment-based drug discovery (FBDD) has heavily utilized 4-aryl-isoxazoles to target the molecular chaperone HSP90. By converting the 5-amino group into an amide, researchers have developed potent inhibitors where the amide nitrogen interacts directly with the crucial Asp93 residue in the HSP90 ATP pocket, leading to the degradation of oncogenic client proteins (e.g., AKT, MEK)[4].

BET Bromodomain (BRD4) Inhibition

Recent optimizations in castration-resistant prostate cancer (CRPC) therapies have utilized isoxazol-5-amine derivatives to target the BRD4 bromodomain. The isoxazole core mimics the acetyl-lysine binding motif, forming a critical hydrogen bond with Asn140 [5].

Mechanistic Workflow

MOA A 4-(2-Chlorophenyl) isoxazol-5-amine Derivative B HSP90 N-Terminal ATP Pocket A->B Competitive Binding C Client Protein Degradation (AKT, MEK) B->C Chaperone Inhibition D Apoptosis & Tumor Suppression C->D Pathway Collapse

Fig 1: Mechanism of action for HSP90 inhibition via 4-(2-chlorophenyl)isoxazole derivatives.

Quantitative Structure-Activity Data

The following table summarizes the representative binding affinities and inhibitory concentrations of 4-aryl-5-aminoisoxazole derivatives across key oncology targets, demonstrating the scaffold's versatility.

Compound ClassPrimary TargetRepresentative ScaffoldIC₅₀ / K_d Range (nM)Key Binding Interaction
N-(Isoxazol-5-yl)amides HSP904-Aryl-5-aminoisoxazole30 - 150Asp93 H-bond (N-amide)
Isoxazolyl Ureas p38 MAPK3/4-Aryl-5-aminoisoxazole10 - 80DFG-out stabilization
Isoxazole-3-carboxamides BRD4(1)Benzo[d]isoxazole / 5-amino50 - 200Asn140 H-bond

Experimental Protocols

The 5-amino group of 4-(2-chlorophenyl)isoxazol-5-amine is inherently deactivated due to the electron-withdrawing nature of the heteroaromatic ring. The following protocols are engineered to overcome this poor nucleophilicity while ensuring high-fidelity library generation.

Protocol A: Synthesis of Urea-Based Kinase Inhibitors

Objective: Generate a library of 1-(4-(2-chlorophenyl)isoxazol-5-yl)-3-arylureas.

  • Preparation: Dissolve 4-(2-chlorophenyl)isoxazol-5-amine (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an argon atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites; trace water will competitively hydrolyze the isocyanate into a primary amine, resulting in a symmetric urea byproduct that complicates purification.

  • Activation: Add Triethylamine (TEA, 1.2 eq) and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Base enhances the nucleophilicity of the deactivated 5-amino group, while the 0 °C environment controls the exothermic addition, preventing off-target side reactions.

  • Coupling: Slowly add a solution of the desired aryl isocyanate (1.1 eq) in anhydrous DCM (2 mL) dropwise over 10 minutes.

  • Propagation & Validation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation System: Do not rely solely on TLC. Aliquot 10 µL into LC-MS to confirm the complete disappearance of the starting material mass ( m/z 195.5 [M+H]+ ) and the appearance of the target urea mass.

  • Workup: Quench the reaction with deionized water (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure urea derivative.

Protocol B: Synthesis of N-(Isoxazol-5-yl)amides for HSP90 Inhibition

Objective: Synthesize amide derivatives via coupling with functionalized carboxylic acids.

  • Pre-Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (5 mL). Add HATU (1.3 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is strictly required here. Standard coupling agents like EDC/HOBt are insufficiently reactive to couple with the highly deactivated isoxazol-5-amine.

  • Coupling: Add 4-(2-chlorophenyl)isoxazol-5-amine (1.0 eq) to the activated ester solution. Elevate the temperature to 50 °C and stir for 12 hours.

    • Causality: Thermal energy is required to overcome the high activation energy barrier of the deactivated amine nucleophile.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: The repetitive LiCl wash is a highly efficient, self-validating method to partition DMF into the aqueous phase, preventing peak broadening during subsequent chromatography.

Synthetic Workflow Visualization

Synthesis Step1 Starting Material: 4-(2-Chlorophenyl)isoxazol-5-amine Step2 Activation: Isocyanate / Acyl Chloride (DCM, TEA, 0°C) Step1->Step2 Base Addition Step3 Coupling: Urea / Amide Formation (RT to 50°C, 4-12h) Step2->Step3 Electrophile Addition Step4 Purification: Silica Gel Chromatography Step3->Step4 Aqueous Workup (LiCl wash)

Fig 2: Standardized synthetic workflow for diversification of the isoxazol-5-amine scaffold.

References

  • NextSDS Chemical Substance Information. 4-(2-CHLOROPHENYL)ISOXAZOL-5-AMINE (CAS 925007-36-9). NextSDS. [Link]

  • American Chemical Society. Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. ACS Publications, 2025.[Link]

  • European Journal of Medicinal Chemistry. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. Vol 87, 2014, pp. 765-781. [Link]

  • Journal of Medicinal Chemistry. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). ACS Publications, 2018. [Link]

Method

A Systematic Approach to Developing a Stability-Indicating RP-HPLC Method for the Analysis of 4-(2-Chlorophenyl)isoxazol-5-amine

An Application Note from the Senior Scientist's Desk Abstract This application note provides a comprehensive and scientifically-grounded guide to developing a robust, stability-indicating reversed-phase high-performance...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive and scientifically-grounded guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(2-Chlorophenyl)isoxazol-5-amine. This molecule, a key heterocyclic amine intermediate in pharmaceutical synthesis, requires a reliable analytical method for purity testing and stability assessment. We delve into a logical, stepwise strategy, moving from initial analyte characterization and parameter selection to systematic optimization of chromatographic conditions. The causality behind each decision—from column chemistry and mobile phase pH to detector wavelength—is explained in detail. The final optimized method is presented as a detailed protocol, and the framework for method validation according to International Conference on Harmonisation (ICH) guidelines is discussed to ensure regulatory compliance.[1][2]

Analyte Characterization & Chromatographic Challenges

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 4-(2-Chlorophenyl)isoxazol-5-amine (Molecular Formula: C₉H₇ClN₂O, Molecular Weight: 194.62 g/mol ) presents a unique set of characteristics that directly inform our method development strategy.[3][4]

  • Structure and Hydrophobicity: The molecule contains a moderately non-polar chlorophenyl group and an isoxazole ring system. The calculated LogP value for the structurally similar 4-(4-chlorophenyl) isomer is approximately 2.58, indicating sufficient hydrophobicity for good retention on a reversed-phase column.[4] This makes RP-HPLC the ideal separation mode.[5]

  • The Basic Amino Group: The primary amine (-NH₂) on the isoxazole ring is a basic functional group. The pKa of this group is critical as it dictates the molecule's ionization state at a given mobile phase pH.[6] While the exact pKa is not published, it can be estimated to be in the range of 3.5 - 4.5, similar to other aromatic amines. Operating the mobile phase near this pKa value can lead to poor peak shape and shifting retention times.[7][8] Therefore, controlling the mobile phase pH at a value at least 1.5-2 units away from the pKa is paramount for achieving a robust and reproducible separation.[7]

  • UV Absorbance: The presence of conjugated aromatic and heterocyclic rings results in strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a suitable detection method.[9]

A Logic-Driven Method Development Strategy

Our approach is systematic, beginning with a knowledgeable selection of starting parameters and progressing through a logical optimization process. The goal is to achieve a separation with adequate retention, high efficiency (narrow peaks), and excellent peak symmetry.

Phase 1: Initial Parameter Selection

The initial conditions are selected based on the analyte's properties discussed above.

ParameterInitial SelectionRationale
HPLC Column C18, 150 x 4.6 mm, 5 µmThe C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for moderately non-polar molecules like our analyte.[10]
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile (ACN)A buffered aqueous phase is essential to control the pH and ensure consistent ionization of the basic amine.[6] A pH of 3.0 is chosen to be well below the estimated pKa, ensuring the amine is fully protonated (BH⁺), exists as a single ionic species, and exhibits good peak shape. Acetonitrile is a common, efficient organic modifier with low viscosity and UV cutoff.[11]
Elution Mode Gradient Scan followed by IsocraticA preliminary broad gradient run (e.g., 5% to 95% ACN over 20 minutes) is used to determine the approximate organic solvent concentration required to elute the analyte. This is followed by targeted isocratic runs for fine-tuning.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure. 30 °C is a stable starting point.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan (e.g., 200-400 nm) of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Phase 2: Systematic Optimization

Once the initial conditions are established, a systematic approach is used to refine the separation.

G cluster_0 Method Development Workflow A Analyte Characterization (LogP, pKa, UV) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs C Optimization: % Organic (Adjust Retention Time k') B->C Screen D Optimization: Mobile Phase pH (Control Peak Shape & Selectivity) C->D Fine-tune E Final Method & System Suitability D->E Finalize F Method Validation (ICH) E->F Qualify

Caption: A systematic workflow for HPLC method development.

A. Optimization of Organic Modifier Concentration (% ACN)

The goal is to achieve a retention factor (k') between 2 and 10 for the main peak. This ensures the analyte is well-retained and separated from the void volume without an excessively long run time.

  • Procedure: After an initial gradient run suggests an elution concentration, a series of isocratic runs are performed with varying ACN concentrations (e.g., 40%, 45%, 50%).

  • Expected Result: As the % ACN increases, the mobile phase becomes more non-polar, and the retention time of the analyte will decrease.

Table 1: Hypothetical Results of % ACN Optimization

% AcetonitrileRetention Time (min)Tailing FactorTheoretical Plates (N)
40%12.51.28500
45%8.21.19200
50%5.11.19500

Based on these results, 45% ACN provides an ideal retention time.

B. Optimization of Mobile Phase pH

The mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like 4-(2-Chlorophenyl)isoxazol-5-amine.[8][12]

G cluster_0 pH Optimization Logic Analyte {Analyte: Basic Amine | pKa ~ 4.0} Low_pH Low_pH Mid_pH pH = 4.0 pH = pKa Form: 50% B, 50% BH⁺ High_pH High_pH Result_Low Result: - More Polar - Less Retention - Good Peak Shape Low_pH->Result_Low Result_Mid Result: - Mixed Species - Broad Peaks - Unstable Retention - AVOID! Mid_pH->Result_Mid Result_High Result: - Less Polar - More Retention - Good Peak Shape High_pH->Result_High

Caption: Impact of mobile phase pH on the analyte's ionization and retention.

  • Procedure: Analyze the sample using mobile phases buffered at different pH values (e.g., pH 3.0, pH 7.0). The organic composition may need to be readjusted to maintain a suitable retention time.

  • Rationale & Expected Result:

    • At pH 3.0 , the amine is fully protonated (BH⁺), making it more polar and resulting in shorter retention times. This is often a good choice for robust separations of basic compounds.

    • At pH 7.0 , the amine is in its neutral, free base form (B), making it less polar and leading to significantly longer retention times. This can be useful for increasing separation from early-eluting impurities.

Detailed Protocol: Optimized HPLC Method

This protocol represents the final, optimized method for the analysis of 4-(2-Chlorophenyl)isoxazol-5-amine.

A. Reagent and Sample Preparation

  • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 55:45 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-(2-Chlorophenyl)isoxazol-5-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample at a target concentration of 100 µg/mL using the diluent.

B. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 55% Mobile Phase A, 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

C. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.[13]

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Framework for Method Validation (per ICH Q2(R1))

To ensure the method is fit for its intended purpose (e.g., quality control, stability studies), it must be validated according to ICH guidelines.[14][15] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is typically demonstrated by analyzing forced degradation samples (acid, base, peroxide, heat, light) and showing that the main peak is free from co-eluting peaks.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples of known concentration (e.g., spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[14]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate measurements of the same sample, with an RSD of ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, % ACN ± 2%). This provides an indication of its reliability during normal usage.

Conclusion

This application note outlines a comprehensive and logical strategy for the development of a stability-indicating RP-HPLC method for 4-(2-Chlorophenyl)isoxazol-5-amine. By systematically evaluating the analyte's physicochemical properties and optimizing key chromatographic parameters such as mobile phase composition and pH, a robust, specific, and reproducible method was established. The detailed protocol and framework for validation provide a clear pathway for researchers and drug development professionals to implement this method for routine quality control and stability testing, ensuring data integrity and regulatory compliance.

References

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available at: [Link]

  • NextSDS. 4-(2-CHLOROPHENYL)ISOXAZOL-5-AMINE — Chemical Substance Information. Available at: [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Available at: [Link]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available at: [Link]

  • NextSDS. 4-(2-CHLOROPHENYL)-3-METHYLISOXAZOL-5-AMINE — Chemical Substance Information. Available at: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. Available at: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • Slideshare. analytical method validation and validation of hplc. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • CyberLeninka. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Available at: [Link]

  • Waters. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]

  • Welch Materials. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • Chem-Impex. 4-(4-clorofenil)isoxazol-5-amina. Available at: [Link]

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available at: [Link]

  • ijarsct. Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-(2-Chlorophenyl)isoxazol-5-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol Introduction and Chemical Context The molecule 4-(2-Chlorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction and Chemical Context

The molecule 4-(2-Chlorophenyl)isoxazol-5-amine (CAS: 925007-36-9) [1] is a highly versatile heterocyclic building block frequently utilized in the design of advanced therapeutics, including kinase inhibitors (such as NEK7 inhibitors) [3] and epigenetic modulators. Structurally, it consists of an electron-rich 5-aminoisoxazole core coupled to a sterically demanding 2-chlorophenyl ring.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities. The presence of the quadrupolar nitrogen atoms, the potential for restricted rotation around the C4–C1' bond due to the bulky ortho-chlorine, and the highly polarized nature of the isoxazole ring require a strategic approach to spectral acquisition and interpretation. This application note provides a comprehensive, self-validating protocol for the unambiguous 1D and 2D NMR characterization of this pharmacophore.

Experimental Design & Causality

Solvent Selection

Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) is the mandated solvent for this workflow.

  • Causality: While chloroform ( CDCl3​ ) is a standard NMR solvent, the highly polar 5-amino group often exhibits poor solubility and rapid proton exchange in CDCl3​ , leading to signal broadening or complete loss of the NH2​ resonance. DMSO- d6​ strongly hydrogen-bonds with the amine protons, slowing their exchange rate and sharpening the signal, allowing for accurate integration and 2D correlation [2].

The Ortho-Effect and Steric Hindrance

The chlorine atom at the 2-position of the phenyl ring creates significant steric hindrance, preventing the phenyl ring from achieving coplanarity with the isoxazole core. This restricted rotation (atropisomerism) minimizes the cross-conjugation between the two rings and subjects the isoxazole H-3 proton to the anisotropic deshielding cone of the orthogonal phenyl system.

Standard Operating Protocol: NMR Acquisition

The following protocol is designed to be a self-validating system; each step builds empirical evidence that cross-verifies the structural assignments.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 4-(2-Chlorophenyl)isoxazol-5-amine. (Note: This higher concentration is optimized to ensure sufficient signal-to-noise (S/N) for the quaternary carbons in the 13C and HMBC spectra).

  • Dissolve the compound in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.

  • Vortex for 30 seconds until completely dissolved. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition ( 1H and 13C )
  • 1H NMR (400 MHz or higher): Acquire 16–32 scans with a relaxation delay ( D1​ ) of 2.0 seconds. The longer D1​ ensures complete relaxation of the amine protons for accurate integration.

  • 13C NMR (100 MHz or higher): Acquire 1024–2048 scans. Set the relaxation delay to 2.5–3.0 seconds to allow the fully substituted quaternary carbons (C-4, C-5, C-1', C-2') to relax, preventing signal suppression.

Step 3: Self-Validation via D2​O Exchange
  • To unequivocally prove the assignment of the NH2​ signal, add 1–2 drops of Deuterium Oxide ( D2​O ) directly into the NMR tube.

  • Shake the tube vigorously for 1 minute and re-acquire the 1H spectrum.

  • Validation Check: The broad singlet at ~6.20 ppm must completely disappear due to rapid H/D exchange ( NH2​→ND2​ ), confirming it is not an overlapping aromatic proton.

Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY: Use to map the contiguous spin system of the 2-chlorophenyl ring (H-3' through H-6').

  • HSQC: Acquire to link the proton signals directly to their attached carbons (C-3, C-3', C-4', C-5', C-6').

  • HMBC: Crucial for bridging the two rings. Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz to capture 2-bond and 3-bond correlations from H-3 and the NH2​ protons to the quaternary C-4 and C-5 carbons.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR Acquisition (1H and 13C with optimized D1) A->B C Self-Validation (D2O Exchange Experiment) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Signal Assignment & Structural Elucidation D->E

Figure 1: Step-by-step workflow for the NMR acquisition and structural elucidation process.

Data Presentation and Spectral Interpretation

The following tables summarize the expected chemical shifts based on the electronic environment and empirical data of 5-aminoisoxazole derivatives [2].

1H NMR Characterization
PositionChemical Shift (ppm)MultiplicityIntegration J (Hz)Causality & Assignment Notes
3 ~8.25s1H-Isoxazole H-3: Strongly deshielded by the adjacent electronegative N and O atoms of the heterocycle.
3' ~7.55dd1H8.0, 1.5Phenyl H-3': Deshielded due to the inductive electron-withdrawing effect of the adjacent ortho-chlorine.
4', 5' ~7.35 - 7.45m2H-Phenyl H-4', H-5': Overlapping multiplets typical of meta/para protons in halogenated benzenes.
6' ~7.30dd1H7.5, 1.5Phenyl H-6': Ortho to the isoxazole ring; shift is influenced by the anisotropic cone of the heterocycle.
5- NH2​ ~6.20br s2H-Amine Protons: Broadened by 14N quadrupolar relaxation. Disappears upon D2​O addition.
13C NMR Characterization

Expert Insight: Notice the highly unusual chemical shift of C-4 (~98.0 ppm) . Despite being an sp2 -hybridized carbon within an aromatic system, it resonates significantly upfield. This is a direct consequence of the strong electron-donating mesomeric effect (+M) of the 5-amino group. The nitrogen lone pair delocalizes into the ring, heavily shielding the C-4 position.

PositionChemical Shift (ppm)TypeCausality & Assignment Notes
5 ~168.0 Cq​ Isoxazole C-5: Highly deshielded by direct attachment to both O and NH2​ .
3 ~148.5CHIsoxazole C-3: Deshielded by the adjacent imine-like nitrogen (N-2).
2' ~133.5 Cq​ Phenyl C-2': Quaternary carbon attached to the highly electronegative Cl atom.
6' ~131.5CHPhenyl C-6': Aromatic CH.
3' ~129.5CHPhenyl C-3': Aromatic CH.
1' ~129.0 Cq​ Phenyl C-1': Ipso carbon linking the phenyl ring to the isoxazole core.
4' ~128.0CHPhenyl C-4': Aromatic CH.
5' ~127.5CHPhenyl C-5': Aromatic CH.
4 ~98.0 Cq​ Isoxazole C-4: Strongly shielded by resonance (+M effect) from the 5- NH2​ group.

2D HMBC Logical Relationships

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for proving the connectivity between the isoxazole core and the 2-chlorophenyl ring. By tracing the 2-bond ( 2J ) and 3-bond ( 3J ) correlations, the quaternary carbons (C-4, C-5, C-1') can be unambiguously assigned.

  • Anchoring the Isoxazole Ring: The H-3 proton shows a strong 2J correlation to C-4 and a 3J correlation to C-5.

  • Bridging the Rings: The H-3 proton also exhibits a 3J correlation across the inter-ring bond to the phenyl C-1' carbon. Conversely, the phenyl H-6' proton shows a 3J correlation back to the isoxazole C-4 carbon.

HMBC_Correlations H3 Isoxazole H-3 C4 Isoxazole C-4 H3->C4 2J C5 Isoxazole C-5 H3->C5 3J C1 Phenyl C-1' H3->C1 3J NH2 Amine NH2 NH2->C4 3J NH2->C5 2J H6 Phenyl H-6' H6->C4 3J H6->C1 2J

Figure 2: Key 2D HMBC correlations confirming the linkage between the isoxazole and phenyl rings.

References

  • NextSDS. "4-(2-CHLOROPHENYL)ISOXAZOL-5-AMINE — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Google Patents. "WO2021242505A1 - Inhibitors of nek7 kinase." World Intellectual Property Organization.

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-(2-Chlorophenyl)isoxazol-5-amine in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of heavily functionalized heterocycles during early-stage drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of heavily functionalized heterocycles during early-stage drug discovery.

4-(2-Chlorophenyl)isoxazol-5-amine is a classic example of a molecule that behaves poorly in standard in vitro assay buffers. This guide is designed to decode the physicochemical causality behind its precipitation and provide validated, step-by-step workflows to rescue your biological and biochemical assays.

Diagnostic Workflow: Resolving Kinetic Solubility Issues

Before altering your assay conditions, it is critical to logically diagnose whether precipitation is occurring and determine your system's tolerance for solubility-enhancing excipients.

G Start 100% DMSO Stock 4-(2-Chlorophenyl)isoxazol-5-amine Dilute Dilute into Aqueous Buffer (PBS / HEPES pH 7.4) Start->Dilute Assay Turbidimetric Assay (Read Absorbance at 620 nm) Dilute->Assay Decision Precipitation Detected? (Kinetic Limit Reached) Assay->Decision Success Proceed to Biological Assay Decision->Success No (Clear Solution) Evaluate Evaluate Assay Tolerance (Cells vs. Biochemical) Decision->Evaluate Yes (High Turbidity) Cosolvent Increase Co-solvent (Max 0.5% DMSO / PEG400) Evaluate->Cosolvent High Solvent Tolerance Cyclodextrin Formulate with HP-β-CD (Host-Guest Complexation) Evaluate->Cyclodextrin Low Solvent Tolerance Cosolvent->Dilute Re-test Solubility Cyclodextrin->Dilute Re-test Solubility

Workflow for diagnosing and resolving kinetic solubility issues in aqueous assay buffers.

Troubleshooting & FAQs

Q1: Why does 4-(2-Chlorophenyl)isoxazol-5-amine precipitate almost immediately when diluted into PBS (pH 7.4)?

Mechanistic Causality: The compound consists of a highly lipophilic 2-chlorophenyl group attached to an isoxazol-5-amine core. While primary amines often improve aqueous solubility via protonation in acidic or neutral environments, the isoxazole ring is strongly electron-withdrawing. This drastically reduces the basicity of the 5-amino group; isoxazol-5-amines typically exhibit a pKa < 3[1].

Consequently, at a physiological pH of 7.4, the amine remains entirely unprotonated and neutral. Without a formal charge to facilitate ion-dipole interactions with water, the high lipophilicity of the chlorophenyl system dominates. When your 100% DMSO stock is diluted into an aqueous buffer, the solvent capacity drops precipitously, and the neutral hydrophobic molecules rapidly aggregate and precipitate out of solution[2].

Q2: How do I accurately determine the kinetic solubility limit of my compound in my specific assay buffer?

Protocol & Validation: A Turbidimetric Kinetic Solubility Assay is the industry standard for early-stage discovery because it mimics the exact conditions of adding a DMSO stock to an aqueous assay[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 4-(2-Chlorophenyl)isoxazol-5-amine in 100% DMSO[3][4].

  • Serial Dilution: Create a concentration gradient (e.g., 1, 3, 10, 30, 100 µM) in your target aqueous buffer (e.g., 0.01 M PBS, pH 7.4). Ensure the final DMSO concentration remains constant across all wells (typically 1% or 2% v/v)[3][4].

  • Incubation: Incubate the microplate at 37°C for 2 hours with gentle shaking. This allows the precipitation to reach a metastable kinetic state[3].

  • Measurement: Read the absorbance using a microplate reader at 620 nm[3].

  • Self-Validation System: Always include a highly soluble control (e.g., Atenolol) and a poorly soluble control (e.g., Ketoconazole or Tamoxifen)[5]. The compound's solubility limit is defined as the lowest concentration where the absorbance significantly exceeds the background of the buffer + DMSO vehicle control.

Q3: My biological assay cannot tolerate high DMSO concentrations. What are the best alternative excipients for this compound?

Excipient Strategy: If your assay is sensitive to DMSO—which can perturb cell membranes, cause cytotoxicity, or artificially alter the absolute binding free energies of hydrophobic ligands[2][6]—you must use alternative co-solvents or encapsulating agents.

Data Presentation: Excipient Tolerance & Selection

ExcipientMechanism of ActionMax Tolerated ConcentrationApplication Notes
DMSO Co-solvent; disrupts water H-bonding network0.1% - 0.5% (v/v) for cells[6]Standard for kinetic solubility; may cause cytotoxicity in sensitive primary cells[6].
PEG-400 Co-solvent; lowers dielectric constant1% - 2% (v/v)Increases viscosity; better suited for biochemical over cell-based assays.
HP-β-CD Host-guest inclusion complexation1 - 10 mM[6][7]Shields the hydrophobic chlorophenyl ring; excellent biocompatibility[7][8].
Q4: How do I formulate 4-(2-Chlorophenyl)isoxazol-5-amine with HP-β-CD to rescue solubility without using organic solvents?

Protocol & Validation: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can increase the aqueous solubility of lipophilic compounds by over 300-fold by encapsulating the hydrophobic aromatic rings within its cavity[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1–10 mM stock solution of HP-β-CD in your target assay buffer (e.g., PBS or cell culture media)[6][7].

  • Compound Addition: Add excess solid 4-(2-Chlorophenyl)isoxazol-5-amine directly to the HP-β-CD buffer (thermodynamic approach)[7]. Alternatively, for a kinetic approach, add a concentrated DMSO stock dropwise while vigorously vortexing the cyclodextrin solution[6].

  • Equilibration: Agitate the suspension on an orbital shaker at 25°C for 24–72 hours to ensure the host-guest equilibrium is fully established[5][7].

  • Filtration: Pass the mixture through a 0.45 µm nylon syringe filter to remove any uncomplexed, precipitated compound[7].

  • Quantification: Measure the final dissolved concentration of the saturated solution using LC-MS/MS or UV-Vis against a separately built calibration curve[5][9].

  • Self-Validation System: Always run a vehicle control containing the exact same concentration of HP-β-CD without the compound. This ensures the cyclodextrin itself does not interfere with your target protein or cellular phenotype[6].

References

  • Kinetic Solubility - Charnwood Discovery . charnwooddiscovery.com.4

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine . enamine.net. 9

  • improving (-)-Anomalin solubility for in vitro assays - Benchchem . benchchem.com. 6

  • ADME Solubility Assay - BioDuro . bioduro.com.5

  • Turbidimetric Solubility Assay - Evotec . evotec.com.3

  • A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC . nih.gov. 8

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Publishing . rsc.org. 1

  • Toward Reconciling the Standard Binding Free Energy of Lenacapavir to HIV-1 Capsid with Experiment: Thermodynamic Effects of Solvent Buffer and Ligand Reorganization - ACS Publications . acs.org. 2

  • Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - MDPI . mdpi.com. 7

Sources

Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(2-Chlorophenyl)isoxazol-5-amine

Introduction: The synthesis of 4-(2-Chlorophenyl)isoxazol-5-amine is a critical step in the development of numerous pharmaceutical agents, leveraging the isoxazole scaffold's prevalence in biologically active molecules.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

The synthesis of 4-(2-Chlorophenyl)isoxazol-5-amine is a critical step in the development of numerous pharmaceutical agents, leveraging the isoxazole scaffold's prevalence in biologically active molecules.[1][2] Achieving high yields of this key intermediate, however, can be a significant challenge for researchers. Common hurdles include low conversion rates, the formation of complex side products, and difficulties in purification. This guide provides a comprehensive, question-and-answer-based troubleshooting framework designed for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document aims to empower you to overcome these obstacles and significantly improve your synthetic outcomes.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section directly addresses specific problems you may encounter during the synthesis of 4-(2-Chlorophenyl)isoxazol-5-amine. The most common synthetic strategies involve the condensation of a β-ketoester or a β-ketonitrile with hydroxylamine, followed by cyclization.[3][4] Our troubleshooting will focus on these prevalent pathways.

Issue 1: Consistently Low Overall Yield (<60%)

A low overall yield is a frequent and frustrating issue in heterocyclic synthesis.[5] This can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction parameters.[6]

Question: My overall yield for the synthesis of 4-(2-chlorophenyl)isoxazol-5-amine is consistently low. What are the most likely causes, and how can I improve it?

Answer:

A low yield is often the result of multiple contributing factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issues.[5]

1. Purity of Starting Materials:

  • The Problem: The purity of your starting materials, particularly the β-ketoester or β-ketonitrile precursor, is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation, leading to a lower yield of the isoxazole product.[5]

  • The Solution:

    • Purity Verification: Always confirm the purity of your starting materials using analytical techniques such as NMR or GC-MS before commencing the synthesis.

    • Purification of Reagents: If significant impurities are detected, purify the starting materials through appropriate methods like distillation or recrystallization.

2. Suboptimal Reaction Conditions:

  • The Problem: Reaction parameters such as temperature, solvent, and reaction time are crucial for maximizing yield.[6] Non-optimized conditions can result in incomplete reactions or degradation of the desired product.[7]

  • The Solution:

    • Temperature Management: The cyclization step to form the isoxazole ring can be exothermic. It is often beneficial to initiate the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature or apply gentle heating.[6] Running the reaction at a lower temperature can also disfavor the formation of side products that may have a higher activation energy.[6]

    • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield.[6] Protic solvents like ethanol are commonly employed and often provide good results. However, a solvent screen including other options like methanol or aprotic solvents like THF could reveal a more optimal medium for your specific substrate.

    • Reaction Time Optimization: Monitor the progress of the reaction using TLC or LC-MS to determine the point of maximum product formation.[6] Insufficient reaction time will lead to incomplete conversion, while extended times can result in product degradation.[8]

3. Inefficient Cyclization:

  • The Problem: The intramolecular cyclization of the oxime intermediate is a key step in forming the isoxazole ring. Incomplete cyclization is a common cause of low yields.

  • The Solution:

    • Dehydrating Agents: The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the cyclized product by removing the water generated during the reaction.

    • Catalyst Optimization: The cyclization can be influenced by acid or base catalysis. While hydroxylamine hydrochloride provides a mildly acidic environment, careful adjustment of the pH with a non-nucleophilic base may be required to facilitate the reaction without promoting unwanted side reactions.[8]

Experimental Protocol: An Optimized Starting Point

This generalized protocol can serve as a foundation for your experiments. It is crucial to adapt this procedure based on your specific findings.

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester or β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol (5-10 volumes).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.

  • Base Addition: Introduce a base, for instance, sodium acetate or pyridine (1.1-1.5 equivalents), to liberate the free hydroxylamine.

  • Reaction Monitoring: Stir the mixture at the optimized temperature and monitor the reaction's progress periodically using TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can then be purified by column chromatography or recrystallization to yield the final product.[9]

Table 1: Hypothetical Impact of Solvent Choice on Yield

SolventDielectric ConstantTypical Yield Range (%)
Ethanol24.560-75
Methanol32.755-70
Tetrahydrofuran (THF)7.645-60
Dioxane2.240-55
Issue 2: Significant Formation of Side Products

The generation of side products can substantially complicate the purification process and decrease the yield of the desired 4-(2-chlorophenyl)isoxazol-5-amine.[6]

Question: My reaction is producing a number of side products that are difficult to separate. What are the common side products, and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in heterocyclic synthesis.[6] Understanding the potential side reactions is the first step toward mitigating them.

1. Formation of Regioisomeric Isoxazoles:

  • The Problem: With unsymmetrical β-dicarbonyl compounds, the cyclization can sometimes lead to the formation of a regioisomeric isoxazole, which can be challenging to separate from the desired product.[8]

  • The Solution:

    • pH Control: The pH of the reaction medium can influence the regioselectivity of the cyclization.[8] Careful control of the pH, potentially through the use of a buffer system, can favor the formation of the desired regioisomer.

    • Steric and Electronic Effects: The regioselectivity is also influenced by the steric and electronic properties of the substituents on the starting materials.[8]

2. Dimerization of Intermediates:

  • The Problem: In some cases, intermediates like nitrile oxides (if that synthetic route is used) are prone to dimerization, which reduces the amount of intermediate available for the desired cycloaddition.[8]

  • The Solution:

    • In Situ Generation: Generating the reactive intermediate in situ in the presence of the other reactant can minimize its concentration and thus reduce the rate of dimerization.[8]

    • Slow Addition: The slow addition of the precursor to the reactive intermediate can also help to keep its concentration low and favor the desired reaction pathway.[8]

Diagram 1: Troubleshooting Workflow for Low Yield in Isoxazole Synthesis

Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impurities Detected optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed purify->optimize_conditions temp_control Temperature Control optimize_conditions->temp_control solvent_screen Solvent Screening optimize_conditions->solvent_screen time_study Reaction Time Study optimize_conditions->time_study improve_cyclization Enhance Cyclization Efficiency temp_control->improve_cyclization solvent_screen->improve_cyclization time_study->improve_cyclization dehydrating_agent Add Dehydrating Agent improve_cyclization->dehydrating_agent catalyst_tuning Adjust Acid/Base Catalyst improve_cyclization->catalyst_tuning end Improved Yield dehydrating_agent->end catalyst_tuning->end

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-aminoisoxazoles?

A1: The synthesis of 5-aminoisoxazoles, including 4-(2-chlorophenyl)isoxazol-5-amine, typically proceeds via the condensation of a β-ketonitrile with hydroxylamine.[3] This reaction forms an oxime intermediate, which then undergoes an intramolecular cyclization, eliminating a molecule of water, to form the stable aromatic isoxazole ring.[9] A similar pathway is followed when starting from a β-ketoester.

Diagram 2: General Reaction Mechanism for 5-Aminoisoxazole Synthesis

General Reaction Mechanism start_materials β-Ketonitrile + Hydroxylamine oxime Oxime Intermediate start_materials->oxime Condensation isoxazole 5-Aminoisoxazole + H2O oxime->isoxazole Intramolecular Cyclization

Caption: A simplified representation of the reaction pathway.

Q2: Are there alternative synthetic routes I should consider?

A2: Yes, while the condensation of a β-functionalized carbonyl compound with hydroxylamine is a very common and practical approach, other methods for isoxazole synthesis exist.[4] For example, the [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful method for constructing the isoxazole ring.[10][11] However, this route often requires the synthesis of the nitrile oxide precursor, which can add steps and complexity to the overall synthetic sequence. For many applications, optimizing the more classical condensation approach is often more efficient.

Q3: How critical is pH control during the reaction?

A3: The pH of the reaction medium is a critical parameter that can significantly impact the yield and selectivity of the reaction. The reaction requires free hydroxylamine, which is typically generated from its hydrochloride salt by the addition of a base. However, a strongly basic environment can promote undesired side reactions. Conversely, a strongly acidic medium can protonate the hydroxylamine, reducing its nucleophilicity and slowing down the initial condensation step. Therefore, maintaining a mildly acidic to neutral pH (typically in the range of 5-7) is generally considered optimal for this transformation.

Q4: What are the recommended best practices for purifying the final product?

A4: The purification of 4-(2-chlorophenyl)isoxazol-5-amine generally involves standard laboratory techniques. Following the aqueous work-up, column chromatography on silica gel is a highly effective method for removing polar impurities and any unreacted starting materials.[9] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is a good starting point for developing a separation method. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure, crystalline product. The choice of the recrystallization solvent will depend on the solubility profile of your product and any remaining impurities.

References

  • BenchChem.
  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles. (URL: )
  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". (URL: )
  • BenchChem.
  • BenchChem. A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. (URL: )
  • Larock, R. C., & Yum, E. K. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5241–5244. (URL: [Link])

  • BenchChem. Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. (URL: )
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903–32928. (URL: [Link])

  • Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 14(11), 2377–2407. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of isoxazoles. (URL: [Link])

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(2-Chlorophenyl)isoxazol-5-amine

Welcome to the technical support center for the crystallization of 4-(2-Chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-(2-Chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important isoxazole intermediate. Drawing upon established principles of crystallization and impurity control, this document provides in-depth, experience-driven solutions to common challenges.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For 4-(2-Chlorophenyl)isoxazol-5-amine, a well-controlled crystallization process is essential not only for achieving high chemical purity but also for ensuring desirable physical properties such as crystal form (polymorphism), size, and morphology.[3][4] These attributes can significantly impact downstream processing, stability, and ultimately, the performance of the final drug product.[5]

This guide addresses frequently asked questions and troubleshooting scenarios, from dealing with persistent impurities to controlling crystal characteristics.

Section 1: Troubleshooting Common Crystallization Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during the crystallization of 4-(2-Chlorophenyl)isoxazol-5-amine.

Q1: My final product has a low purity (<99%) after crystallization, with persistent impurities detected by HPLC. What are the likely sources and how can I remove them?

Answer:

Low purity after crystallization typically points to the presence of impurities that have similar solubility profiles to your target compound or have become trapped within the crystal lattice.[4][6] The most common impurities in isoxazole syntheses arise from starting materials, by-products, or degradation.[7][8]

Potential Impurities & Mitigation Strategies:

  • Unreacted Starting Materials: The synthesis of 4-(2-Chlorophenyl)isoxazol-5-amine likely involves precursors such as a β-ketonitrile and hydroxylamine.[9] Residual starting materials are a common source of contamination.

  • Regioisomers: A frequent challenge in isoxazole synthesis is the formation of regioisomers, such as 3-amino-5-(2-chlorophenyl)isoxazole, which can be difficult to separate due to similar polarities.[10]

  • Dimerization/Side Products: Nitrile oxides, potential intermediates in some synthetic routes, are prone to dimerization, leading to furoxan by-products.[10]

Troubleshooting Workflow:

  • Analytical Characterization: First, identify the impurities. Techniques like LC-MS can provide the molecular weights of the impurities, offering clues to their identity.[11] High-resolution mass spectrometry and NMR spectroscopy can provide definitive structural information.[7][12]

  • Solvent System Optimization: The choice of solvent is the most powerful tool for improving purity.[13] The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble even at low temperatures.[14]

  • Reslurrying/Wash: If impurities are adsorbed on the crystal surface, a solvent wash or reslurrying the crystals in a solvent where the product is sparingly soluble can be effective.

  • Reactive Crystallization/pH Adjustment: For acidic or basic impurities, adjusting the pH of the crystallization medium can alter their solubility. Since 4-(2-Chlorophenyl)isoxazol-5-amine is basic, acidifying the solution could protonate the amine, changing its solubility relative to neutral impurities.

Experimental Protocol: Solvent Screening for Recrystallization

Objective: To identify an optimal solvent or solvent/anti-solvent system for purifying 4-(2-Chlorophenyl)isoxazol-5-amine.

Materials:

  • Crude 4-(2-Chlorophenyl)isoxazol-5-amine (approx. 100 mg)

  • Test solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane)

  • Small vials (2 mL)

  • Heating block or hot plate

  • Stir bars

Procedure:

  • Place 5-10 mg of the crude compound into a small vial.

  • Add a selected solvent dropwise at room temperature while stirring until the solid dissolves. Note the solubility. A good candidate solvent will not dissolve the compound readily at room temperature.[15]

  • If the compound is insoluble at room temperature, heat the vial gently while continuing to add the solvent dropwise until a clear solution is obtained.

  • Allow the vial to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observe for crystal formation. An ideal solvent will yield a high recovery of crystalline solid.[15]

  • If a single solvent is not effective, test a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (anti-solvent, in which it is insoluble) until turbidity persists. Reheat to clarify and then cool slowly.[6]

Table 1: Example Solvent Screening Data

Solvent System Solubility (RT) Solubility (Hot) Crystal Formation on Cooling Notes
Ethanol Sparingly Soluble Soluble Yes, fine needles Promising single solvent.
Heptane Insoluble Insoluble No Potential anti-solvent.
Ethyl Acetate Soluble Very Soluble Poor recovery Compound is too soluble.
Toluene Sparingly Soluble Soluble Yes, small plates Alternative single solvent.
Ethanol/Water - - Yes, good recovery Promising solvent/anti-solvent pair.

| Toluene/Heptane | - | - | Yes, large crystals | Promising solvent/anti-solvent pair. |

Q2: The crystallization process results in an oil or amorphous solid instead of well-defined crystals. How can I resolve this?

Answer:

"Oiling out" or the formation of an amorphous precipitate occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point or when nucleation is kinetically hindered.[16]

Solutions:

  • Reduce the Cooling Rate: Rapid cooling often leads to a supersaturated state where the system doesn't have enough time to organize into a crystal lattice.[17][] Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Lower the Initial Concentration: Start with a more dilute solution by adding more hot solvent. This lowers the temperature at which the solution becomes saturated, which may be below the melting point of your compound.[16]

  • Seeding: Introduce a "seed crystal" (a small, pure crystal of the desired compound) into the solution just as it reaches saturation during cooling.[3][14] This provides a template for crystal growth, bypassing the difficult primary nucleation step.

  • Change the Solvent: The interaction between the solute and solvent is critical. A different solvent system may favor crystallization over oiling out.[19]

Q3: My final product shows batch-to-batch variability in its crystal form (polymorphism). How can I ensure I consistently isolate the desired polymorph?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[5][20] Controlling polymorphism requires precise control over crystallization conditions.[21][22]

Key Controlling Factors:

  • Temperature & Cooling Rate: Different polymorphs can be thermodynamically stable at different temperatures. A slow cooling rate generally favors the most thermodynamically stable form, while rapid cooling can trap a less stable (metastable) kinetic form.[17]

  • Solvent Choice: The solvent can influence which polymorph nucleates and grows, due to specific interactions between the solvent and solute molecules.[17][19]

  • Supersaturation: The level of supersaturation is a primary driver for nucleation. Some polymorphs may preferentially form at high supersaturation levels, while others form under lower supersaturation.[17]

  • Seeding: Seeding with the desired polymorph is the most direct way to control the crystal form.[3] The seed crystals guide the growth of that specific form.

G cluster_input Controlling Factors cluster_process Crystallization Process cluster_output Crystal Form Outcome Cooling Cooling Rate (Kinetic vs. Thermodynamic) Nucleation Nucleation Cooling->Nucleation Influences rate & type Solvent Solvent System Solvent->Nucleation Affects solute clustering Seeding Seeding Strategy Growth Crystal Growth Seeding->Growth Directs growth of specific form Nucleation->Growth PolymorphA Desired Polymorph (Stable) Growth->PolymorphA PolymorphB Undesired Polymorph (Metastable) Growth->PolymorphB

Caption: Controlling polymorphism in crystallization.

Section 2: Analytical Methods for Purity Assessment

A robust analytical strategy is crucial for confirming the purity of your crystallized 4-(2-Chlorophenyl)isoxazol-5-amine.

FAQ: What analytical techniques are essential for impurity profiling?

Answer:

A multi-technique approach is recommended for comprehensive impurity profiling as mandated by regulatory agencies like the ICH and FDA.[7][11]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting organic impurities.[7][23] A well-developed HPLC method can separate the API from starting materials, by-products, and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the API and any isolated impurities, confirming their identity.[7]

  • Gas Chromatography (GC): GC is used to quantify residual solvents that may be trapped in the crystal lattice.[8]

G cluster_analytics Purity & Identity Confirmation Crude Crude Product 4-(2-Chlorophenyl)isoxazol-5-amine Crystallization Optimized Crystallization (Solvent, Temp, Cooling Rate) Crude->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final Purified Crystalline Product Drying->Final HPLC HPLC (Purity Assay) Final->HPLC LCMS LC-MS (Impurity ID) Final->LCMS NMR NMR (Structure) Final->NMR GC GC (Residual Solvents) Final->GC

Caption: Workflow for purification and analysis.

References

  • Controlling Polymorphism by Crystallization on Self-Assembled Multilayers. American Chemical Society.
  • Identification and profiling of impurities in Pharmaceuticals.
  • Factors Influencing Polymorphism. Seven Star Pharma.
  • Controlling crystal polymorphism: from stability prediction to crystalliz
  • Controlling Polymorph Selection during Crystal Nucleation and Growth
  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • A Review on Impurity Profiling In Pharmaceutical Substances.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applic
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Impurity Profiling HPLC: Research Guide & Papers. Analytical Methods in Pharmaceuticals.
  • The Influence of Impurities and Additives on Crystalliz
  • Flow Crystalliz
  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. PMC.
  • Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystalliz
  • Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Crystallis
  • Recrystalliz
  • Crystalliz
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit.
  • Lab 1-Recrystalliz
  • Green and clean synthesis of 4-arylideneisoxazol-5-ones using NaCl aqueous solution. ScienceDirect.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Novel method for the synthesis of 4-(azol-5-yl)isoxazoles.
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • Process for preparing isoxazole compounds.

Sources

Optimization

Technical Support Center: Optimizing Amidation of 4-(2-Chlorophenyl)isoxazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding amidations with 5-aminoisoxazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding amidations with 5-aminoisoxazoles. Specifically, 4-(2-Chlorophenyl)isoxazol-5-amine presents a formidable synthetic hurdle. This guide is designed to deconstruct the root causes of its poor reactivity and provide field-proven, self-validating protocols to ensure your success.

Section 1: Mechanistic Insights—Why is this reaction so difficult?

To optimize a reaction, we must first understand the causality behind its failure under standard conditions. The amine group in 4-(2-chlorophenyl)isoxazol-5-amine suffers from a dual deactivation mechanism:

  • Electronic Delocalization : The lone pair of electrons on the 5-amino group is highly delocalized into the electron-withdrawing isoxazole ring (specifically towards the adjacent oxygen and the C=N double bond). This significantly reduces its nucleophilicity[1].

  • Steric Shielding : The 2-chlorophenyl group at the 4-position cannot adopt a coplanar conformation with the isoxazole ring due to the steric clash of the ortho-chloro substituent. It is forced into a perpendicular geometry, creating a bulky steric shield that physically blocks the trajectory of incoming electrophiles.

To overcome this, we must either convert the amine into a stronger nucleophile (via deprotonation) or use a hyper-reactive electrophile[2].

MechanisticCausality Steric Steric Hindrance (2-Chlorophenyl group) Nucleophile Poor Amine Nucleophilicity (5-Amino group) Steric->Nucleophile Electronic Electronic Delocalization (Isoxazole Ring) Electronic->Nucleophile Solution1 Deprotonation (NaH) Creates strong N-anion Nucleophile->Solution1 Overcome by Solution2 Super-Electrophile (Acid Chloride / T3P) Nucleophile->Solution2 Overcome by

Mechanistic causality of poor nucleophilicity in isoxazol-5-amines and strategic solutions.

Section 2: Troubleshooting FAQs

Q1: I am using standard coupling reagents (EDC/HOBt, HATU, DCC) with DIPEA, but I only recover unreacted starting material. What is going wrong? A1: Standard carbodiimide or uronium-based coupling reagents generate an activated ester (e.g., OAt or OBt ester) that relies on the amine being sufficiently nucleophilic to attack it. Because the 5-amino group on your isoxazole is electronically deactivated and sterically hindered, the rate of aminolysis is much slower than the rate of activated ester hydrolysis or rearrangement. Solution: Abandon standard coupling reagents. You must shift to a strong base/acid chloride methodology to forcefully generate the highly nucleophilic amide anion[3].

Q2: My carboxylic acid is highly sensitive and will degrade if converted to an acid chloride or exposed to strong bases like NaH. How can I couple it? A2: If you cannot use NaH, you must rely on a "super-electrophile" approach using Propylphosphonic anhydride (T3P)[2]. T3P is exceptional for poorly nucleophilic amines. However, standard room-temperature T3P protocols will fail here. Solution: Run the T3P amidation in a high-boiling solvent (e.g., EtOAc or DMF) at 80–100 °C, using a large excess (3-5 equivalents) of a base like Pyridine or DIPEA. The elevated temperature provides the necessary activation energy to overcome the steric barrier.

Q3: When using the NaH/Acid Chloride method, I observe multiple spots on TLC, including a potential di-acylated product. How do I control selectivity? A3: Di-acylation occurs when the mono-acylated product (which is now an amide) is deprotonated by excess NaH and reacts with a second equivalent of the acid chloride. Solution: Strict stoichiometric control and order of addition are critical. Use exactly 1.05 equivalents of NaH and 1.1 equivalents of the acid chloride. Always add the acid chloride dropwise to the pre-formed amine anion at 0 °C to prevent localized concentration spikes.

AmidationWorkflow Start 4-(2-Chlorophenyl) isoxazol-5-amine BaseSensitive Are there base-sensitive groups on the acyl donor? Start->BaseSensitive Path1 Yes: Use Mild Conditions BaseSensitive->Path1 Yes Path2 No: Use Strong Base BaseSensitive->Path2 No T3P T3P + Pyridine/DIPEA (Elevated Temp: 80-100°C) Path1->T3P NaH NaH + Acid Chloride (0°C to RT) Path2->NaH Success Target Amide Formed T3P->Success NaH->Success

Decision matrix for selecting the optimal amidation workflow based on substrate sensitivity.

Section 3: Validated Experimental Protocols
Protocol A: Strong Base-Mediated Amidation (NaH + Acid Chloride)

This is the gold standard for unreactive heteroaryl amines and provides the highest yields[3].

  • Preparation : Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Deprotonation : Dissolve 4-(2-Chlorophenyl)isoxazol-5-amine (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Anion Generation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. The solution will typically darken, indicating the formation of the N-anion.

  • Electrophile Addition : Dissolve the desired acid chloride (1.1 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quench & Workup : Quench the reaction carefully by adding saturated aqueous NH₄Cl (dropwise initially). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Mild Dehydrative Amidation (T3P-Promoted)

Use this when the acyl donor is sensitive to strong bases or cannot be converted to an acid chloride[2].

  • Activation : In a dry flask, dissolve the carboxylic acid (1.2 eq) and 4-(2-Chlorophenyl)isoxazol-5-amine (1.0 eq) in anhydrous Ethyl Acetate or DMF (0.2 M).

  • Base Addition : Add anhydrous Pyridine or DIPEA (4.0 eq).

  • T3P Addition : Add T3P (50% solution in EtOAc, 2.0 eq) in one portion.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 85 °C for 16–24 hours.

  • Workup : Cool to room temperature. Dilute with EtOAc and wash sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify.

Section 4: Quantitative Data & Reagent Comparison
Coupling StrategyReagentsTemp (°C)Time (h)Expected YieldSubstrate Compatibility
Standard Activation EDC/HOBt, DIPEA2524< 10%Fails due to poor nucleophilicity.
Uronium Coupling HATU, DIPEA25 - 502410 - 25%Sluggish; activated ester degrades.
Phosphonic Anhydride T3P, Pyridine8516 - 2465 - 80%Excellent for base-sensitive acids.
Anion Generation NaH, Acid Chloride0 to 254 - 1285 - 95%Best overall yield; requires stable acid chloride.
References
  • Design and Synthesis of New Functionalized Boronic Acids for Direct Dehydrative Amidation of Poorly Nucleophilic Amines. Scholaris.
  • 2,6-Dimethoxybenzoic Acid | High-Purity Reagent. BenchChem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.

Sources

Troubleshooting

Preventing degradation of 4-(2-Chlorophenyl)isoxazol-5-amine during long-term storage

Welcome to the technical support guide for 4-(2-Chlorophenyl)isoxazol-5-amine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(2-Chlorophenyl)isoxazol-5-amine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the long-term storage and handling of this compound, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Core Storage Principles

This section addresses the most common and critical questions regarding the storage of 4-(2-Chlorophenyl)isoxazol-5-amine.

Q1: What are the ideal long-term storage conditions for 4-(2-Chlorophenyl)isoxazol-5-amine?

For maximum long-term stability, the compound should be stored under a combination of controlled conditions. The hierarchy of importance is: Atmosphere > Temperature > Light.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents oxidative and hydrolytic degradation. This is the most critical factor.
Temperature 2-8°C is recommended for long-term storage.[1]Slows the rate of all potential degradation reactions. Avoids freeze-thaw cycles.
Light Protect from light by using an amber vial.[2]Minimizes the risk of photodegradation, to which isoxazole rings can be susceptible.[3]
Container Tightly sealed glass vial, preferably with a PTFE-lined cap or a Sure/Seal™ system.[2][4]Prevents ingress of atmospheric moisture and oxygen.
Q2: Why is an inert atmosphere (Nitrogen or Argon) so critical for storage?

The chemical structure of 4-(2-Chlorophenyl)isoxazol-5-amine contains two moieties sensitive to atmospheric components:

  • Aromatic Amine Group (-NH₂): Aromatic amines are highly susceptible to oxidation by atmospheric oxygen.[5][6] This process often involves radical mechanisms and can lead to the formation of colored impurities (nitroso, nitro, and polymeric compounds), which is why a color change from off-white to yellow or brown is a primary indicator of degradation.[6]

  • Isoxazole Ring: While generally stable, the isoxazole ring contains a weak N-O bond and can be susceptible to cleavage, particularly through hydrolysis.[7][8] Amines are hygroscopic and can absorb ambient moisture, which may facilitate slow hydrolytic degradation over time.[9]

Excluding air and moisture by using an inert atmosphere is the single most effective strategy to prevent these degradation pathways.[10][11]

Q3: My compound has changed color from off-white to yellow/brown. What does this signify and is it still usable?

A visible color change is a strong indicator of oxidative degradation of the aromatic amine group.[5][6] The formation of oxidized and coupled by-products often results in chromophores that absorb visible light.

Usability depends on your application:

  • For highly sensitive applications (e.g., kinase assays, in-vivo studies, reference standard preparation): The compound should be discarded. The impurities could have their own biological activity or interfere with assays, leading to unreliable data.

  • For less sensitive synthetic steps: You may be able to purify the material (e.g., by column chromatography or recrystallization). However, you must first confirm the purity of the purified material by an appropriate analytical method (see Protocol 2) before proceeding.

Q4: How does humidity affect the stability of this compound?

Humidity presents a significant risk due to two primary mechanisms:

  • Hydrolysis: Amines are hygroscopic and readily absorb water from the air.[9] This moisture can facilitate the slow, base-catalyzed hydrolysis of the isoxazole ring, leading to ring-opening and the formation of inactive by-products.[7]

  • Accelerated Oxidation: The presence of moisture can sometimes accelerate oxidative processes.

Therefore, storing the compound in a desiccated environment, ideally within a glovebox or a sealed container with a desiccant, is crucial for preserving its structural integrity.[2][10]

Section 2: Troubleshooting Guide for Degradation Issues

SymptomPotential CauseRecommended Action
Inconsistent Experimental Results Partial degradation of the reagent is leading to lower effective concentration and potential interference from by-products.1. Perform a QC check on your current stock via HPLC or LC-MS (See Protocol 2). 2. Compare the results to a fresh, unopened lot or a previously established reference chromatogram. 3. If degradation is confirmed, discard the stock and open a new, properly stored vial.
Visible Change in Appearance (Color change, clumping)Color Change: Primarily oxidative degradation.[5] Clumping: Moisture absorption by the hygroscopic amine.[9]1. Clumping is an early warning sign of moisture exposure. Immediately transfer the material to a dry, inert atmosphere. 2. A color change indicates significant degradation. The material is suspect and should be analyzed for purity before use.
Unexpected Peaks in Analytical Data (NMR, LC-MS)Formation of new chemical species from oxidation, hydrolysis, or photodegradation.1. Attempt to identify the impurities by mass spectrometry. Common degradation products may include hydroxylated species, N-oxides, or ring-opened structures. 2. Review your storage and handling procedures to identify the source of the degradation.
Poor Solubility Compared to a Fresh Batch Formation of polymeric or highly oxidized, less soluble by-products.This is a strong indicator of advanced degradation. It is highly recommended to discard the batch as the impurities are unlikely to be easily removed.

Section 3: Protocols for Ensuring Long-Term Stability

Adherence to rigorous handling protocols is essential for maintaining the integrity of 4-(2-Chlorophenyl)isoxazol-5-amine.

Protocol 1: Preparing Aliquots for Long-Term Storage

Objective: To partition a bulk quantity of the compound into smaller, single-use aliquots under an inert atmosphere to prevent repeated exposure of the main stock to air and moisture.

Methodology (Glovebox Recommended):

  • Preparation: Bring the sealed container of 4-(2-Chlorophenyl)isoxazol-5-amine, pre-labeled amber glass vials with PTFE-lined caps, and a clean spatula into the glovebox antechamber. Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<1 ppm) levels.[2]

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Aliquotting: Inside the glovebox, carefully open the main container. Using the dedicated spatula, transfer the desired amount of the solid into each pre-labeled vial.

  • Sealing: Tightly cap each vial immediately after filling. For extra security, wrap the cap-vial interface with Parafilm®.

  • Backfilling (Optional, for Schlenk line use): If not using a glovebox, place the opened vials in a Schlenk flask. Evacuate the flask carefully and backfill with dry nitrogen or argon. Repeat this cycle 3-5 times before sealing the vials.[11]

  • Storage: Transfer the newly created aliquots to a designated 2-8°C storage location that is protected from light. Record the date of aliquotting.

Protocol 2: Quality Control (QC) Assessment by Reverse-Phase HPLC

Objective: To assess the purity of 4-(2-Chlorophenyl)isoxazol-5-amine and detect the presence of potential degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Pure Sample: A pure sample should show a single major peak with a consistent retention time.

    • Degraded Sample: A degraded sample will show the main peak (likely reduced in area) along with additional peaks, which typically appear at earlier retention times due to the increased polarity of oxidized or hydrolyzed by-products.

    • Action: Calculate the purity by peak area percentage. A purity below 95% may warrant purification or disposal of the reagent.

Section 4: Understanding the Chemistry of Degradation

A deeper understanding of the potential degradation pathways is key to preventing them.

main 4-(2-Chlorophenyl)isoxazol-5-amine (Stable Form) oxidized Oxidized Products (Nitroso, Nitro, Polymeric Species) [Colored Impurities] main->oxidized O₂ (Air) [Accelerated by light, metals] hydrolyzed Ring-Opened Products (e.g., β-Ketonitrile derivatives) [Loss of Activity] main->hydrolyzed H₂O (Moisture) [Catalyzed by acid/base] photo Photodegradation Products (Isomers, Fragments) [e.g., Azirines, Oxazoles] main->photo UV Light

Caption: Primary degradation pathways for 4-(2-Chlorophenyl)isoxazol-5-amine.

  • Oxidative Degradation: As the most common pathway for aromatic amines, oxidation targets the electron-rich -NH₂ group. This can lead to a cascade of reactions forming highly colored and often insoluble impurities, which are detrimental to most biological and chemical assays.[5][6]

  • Hydrolytic Degradation: The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved. This is particularly noted in studies of other isoxazole-containing compounds, where ring-opening occurs under basic or even neutral pH conditions, especially at elevated temperatures.[7] Absorbed moisture can create a microenvironment conducive to this slow degradation.

  • Photodegradation: Isoxazoles can undergo photochemical rearrangements upon exposure to UV light, leading to isomers like oxazoles or azirines, or complete decomposition.[3][12] While often less of a concern during storage than oxidation, it is a critical variable to control during reactions and handling, underscoring the need for amber vials.

Section 5: Workflow and Best Practices Summary

Following a validated workflow is the best way to ensure the long-term integrity of your compound.

start Receive New Compound store_bulk Store Bulk Container (2-8°C, Dark, Inert Gas Seal) start->store_bulk use_needed Is Aliquot Needed? store_bulk->use_needed aliquot Aliquot in Glovebox (See Protocol 1) use_needed->aliquot Yes use_aliquot Use Single Aliquot for Experiment use_needed->use_aliquot No (Use directly from main stock ONCE) store_aliquot Store Aliquots (2-8°C, Dark, Tightly Sealed) aliquot->store_aliquot store_aliquot->use_aliquot trouble Inconsistent Results? use_aliquot->trouble qc Perform QC Check (See Protocol 2) trouble->qc Yes end Proceed with Confidence trouble->end No pass Purity OK? qc->pass discard Discard Suspect Stock pass->discard No pass->end Yes discard->start Order New

Caption: Recommended workflow for handling and storage to ensure reagent integrity.

References

  • ACS Publications. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters.
  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Benchchem. (n.d.).
  • Ossila. (n.d.). Air Sensitive Compounds. Ossila.
  • Fisher Scientific. (n.d.).
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • PMC. (2026). Divergent photochemical ring-replacement of isoxazoles.
  • Amine Storage Conditions. (n.d.). Essential Guidelines for Safety.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • PMC. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • MDPI. (2023).
  • ChemScene. (n.d.). 4-(4-Chlorophenyl)isoxazol-5-amine. ChemScene.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). World Journal of Pharmaceutical Research.
  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating 4-(2-Chlorophenyl)isoxazol-5-amine Purity using LC-MS Techniques

Introduction: The Imperative of Purity in Drug Discovery Building Blocks In the landscape of modern drug development, the starting materials and intermediates are the foundational pillars upon which the safety and effica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Discovery Building Blocks

In the landscape of modern drug development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of a final active pharmaceutical ingredient (API) are built. 4-(2-Chlorophenyl)isoxazol-5-amine, a heterocyclic amine, represents a key structural motif and versatile building block in medicinal chemistry. The isoxazole scaffold is a privileged structure, frequently found in potent kinase inhibitors and other therapeutic agents.[1] Consequently, the unambiguous confirmation of its identity and, more critically, its purity is not merely a quality control checkpoint but a fundamental requirement for reproducible research and regulatory compliance. Trace impurities, such as regioisomers, starting material residues, or reaction byproducts, can have unforeseen toxicological effects or derail subsequent synthetic steps.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 4-(2-Chlorophenyl)isoxazol-5-amine, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental design, present a self-validating protocol, and benchmark its performance against other common analytical methods, providing researchers and drug development professionals with a robust framework for ensuring the quality of their critical reagents.

The LC-MS Approach: A Synergy of High-Fidelity Separation and Unambiguous Detection

For the comprehensive purity assessment of a small molecule like 4-(2-Chlorophenyl)isoxazol-5-amine, no technique offers a more powerful combination of sensitivity and selectivity than LC-MS.[2][3] The hyphenation of these two technologies creates an analytical tool that addresses the core challenges of impurity profiling.

  • Liquid Chromatography (LC): At its core, LC is a high-resolution separation technique.[3] For a compound like our target amine, a reversed-phase high-performance liquid chromatography (RP-HPLC) setup is the workhorse. It separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This physical separation is the first and most critical step in ensuring that co-eluting species do not confound the final purity assessment.

  • Mass Spectrometry (MS): The mass spectrometer serves as a highly specific and sensitive detector.[4] As compounds elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is measured. This provides molecular weight information, which is a fundamental identifier of a chemical entity.[5] For impurity analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard, offering an additional layer of specificity by fragmenting a selected precursor ion and monitoring its unique product ions, a technique known as Multiple Reaction Monitoring (MRM).[6] This process virtually eliminates background noise and allows for the confident detection and quantification of impurities at levels far below what other detectors can achieve.[3]

Experimental Protocol: A Self-Validating LC-MS/MS Method

The following protocol is designed not just to be followed, but to be understood. Each parameter is chosen to build a robust and self-validating system for the routine analysis of 4-(2-Chlorophenyl)isoxazol-5-amine.

Sample and Standard Preparation
  • Objective: To create accurate and reproducible solutions for analysis.

  • Protocol:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-(2-Chlorophenyl)isoxazol-5-amine reference standard and dissolve in 10 mL of methanol. This serves as the primary stock.

    • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 methanol:water to create a working standard at a concentration suitable for direct injection.

    • Test Sample: Prepare the test batch of 4-(2-Chlorophenyl)isoxazol-5-amine at the same concentration as the working standard (1 µg/mL).

    • Solvent Blank: Use the 50:50 methanol:water diluent as a blank to assess system cleanliness and carryover.

  • Causality: Methanol is chosen for its ability to readily dissolve the analyte and its compatibility with reversed-phase chromatography. The 1 µg/mL working concentration is a typical starting point for modern, sensitive LC-MS/MS systems.

Liquid Chromatography Parameters
  • Objective: To achieve baseline separation of the main peak from any potential impurities.

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 9.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Causality: A C18 column is the standard for nonpolar to moderately polar small molecules. The acidic mobile phase (0.1% formic acid) is critical; it protonates the amine group on the analyte, leading to better peak shape and improved ionization efficiency in the MS source.[7] A gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable run time.

Mass Spectrometry Parameters
  • Objective: To selectively and sensitively detect and quantify the target analyte and potential impurities.

  • Protocol:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Analyte (4-(2-Chlorophenyl)isoxazol-5-amine):

      • Molecular Formula: C₉H₇ClN₂O

      • Molecular Weight: 194.62 g/mol

      • Precursor Ion (Q1): m/z 195.0 [M+H]⁺

      • Product Ion (Q3): A prominent, stable fragment (e.g., m/z 111.0, corresponding to the chlorophenyl fragment) should be determined via infusion and a product ion scan.

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Collision Energy: Optimize for the specific Q1/Q3 transition.

  • Causality: ESI+ is ideal for compounds with basic amine groups, which are readily protonated. MRM mode provides unparalleled selectivity, ensuring that the signal being measured corresponds only to the compound of interest, effectively filtering out matrix interference.[8]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Weigh & Dissolve (1 mg/mL Stock) B Serial Dilution (1 µg/mL Working Std) A->B C Inject Sample (2 µL) B->C D C18 Column Gradient Elution C->D Mobile Phase E ESI+ Ionization D->E Eluent F Q1: Select Precursor (m/z 195.0) E->F G Q2: Fragment Ion F->G Collision Gas H Q3: Select Product (e.g., m/z 111.0) G->H I Data Acquisition & Purity Calculation H->I

Caption: LC-MS/MS workflow for purity analysis.

Method Validation: Establishing Trust in Accordance with ICH Q2(R2) Guidelines

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures the analytical procedure is fit for its intended purpose.[9][10]

  • Specificity/Selectivity: This is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Protocol: Analyze a blank (diluent), a placebo (if in a formulation), a solution of known related impurities, and the analyte sample. The analyte peak should be free from interference at its retention time and m/z transition.[11][12]

  • Linearity & Range:

    • Protocol: Prepare a calibration curve with at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. Plot the peak area against concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy:

    • Protocol: Perform spike recovery. Add known amounts of the analyte reference standard to a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of the working standard. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should not exceed established limits.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.[9] The LOQ must be experimentally verified to have acceptable accuracy and precision.

  • Robustness:

    • Protocol: Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% of the organic mobile phase composition) and observe the impact on the results.

    • Acceptance Criteria: The results should remain unaffected by these small changes, demonstrating the method's reliability for routine use.

Validation_Logic cluster_core Method Validation (ICH Q2 R2) Start Define Analytical Target Profile Specificity Specificity Is the method selective for the analyte? Start->Specificity Linearity Linearity & Range Is the response proportional to concentration? Specificity->Linearity Accuracy Accuracy How close are results to the true value? Linearity->Accuracy Precision Precision Repeatability & Intermediate Accuracy->Precision Limits LOD & LOQ What are the lowest detectable & quantifiable levels? Precision->Limits Robustness Robustness Is the method resilient to small changes? Limits->Robustness End Validated Method Fit for Purpose Robustness->End

Caption: Logical flow of the analytical method validation process.

Comparative Analysis: Situating LC-MS in the Analytical Landscape

While LC-MS is the premier technique for this application, it is valuable to understand its performance relative to other common analytical methods.

Technique Selectivity Sensitivity Speed Sample Volatility Structural Information Best Use Case for This Analyte
LC-MS/MS Very High: Mass-based detection is highly specific.Very High: pg to fg levels.Moderate: Typical runs are 5-15 min.Not required.High (Molecular Weight & Fragmentation).Gold standard for purity, impurity identification, and quantification. [2][3][8]
HPLC-UV Moderate: Relies on chromatographic separation and UV absorbance. Co-elution is a risk.Moderate: ng to µg levels.Moderate: Similar to LC-MS.Not required.Low (Retention Time only).Routine QC for known, major impurities; assay determination.[4][5]
GC-MS High: Good separation for volatile compounds combined with mass detection.High: pg to ng levels.Fast: Runs can be <10 min.Required: Analyte must be volatile or derivatized.High (Fragmentation patterns).Analysis of volatile impurities (e.g., residual solvents), not for the primary analyte.[4][13]
NMR High: Spectrum is unique to the molecular structure.Low: Requires µg to mg quantities.Slow: Can take minutes to hours per sample.Not required.Very High: Provides definitive structural elucidation.Absolute identity confirmation of the main compound and structural analysis of unknown major impurities.[4]

As the table illustrates, LC-MS/MS occupies a unique position, offering an optimal balance of very high selectivity and sensitivity, which is essential for detecting and quantifying the low-level impurities that are of greatest concern in pharmaceutical development.[4]

Conclusion

For the critical task of validating the purity of 4-(2-Chlorophenyl)isoxazol-5-amine, a robust, well-validated LC-MS/MS method is unequivocally the most suitable analytical tool. Its ability to combine high-resolution chromatographic separation with the specificity and sensitivity of tandem mass spectrometry provides an unparalleled level of confidence in the analytical data.[2][3] While other techniques like HPLC-UV and NMR have important roles in identity confirmation and routine QC, LC-MS/MS stands alone in its capacity for comprehensive impurity profiling and trace-level quantification. By adopting the systematic, science-driven approach to method development and validation outlined in this guide, researchers and drug development professionals can ensure the integrity of their chemical building blocks, paving the way for more reliable and successful downstream research.

References

  • Alexander, A., & Ma, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available at: [Link]

  • Lin, C., et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. Pacific BioLabs. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Contract Laboratory. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs - Contract Laboratory. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Virdis, C., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • NextSDS. 4-(2-CHLOROPHENYL)ISOXAZOL-5-AMINE — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Comparative

Benchmarking the 4-(2-Chlorophenyl)isoxazol-5-amine Scaffold Against Standard Kinase Inhibitors: A Guide to Fragment-Based Lead Discovery

Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), benchmarking low-molecular-weight chemical building blocks against fully elaborated standard drugs is a critical step in identifying viab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), benchmarking low-molecular-weight chemical building blocks against fully elaborated standard drugs is a critical step in identifying viable lead scaffolds. 4-(2-Chlorophenyl)isoxazol-5-amine (4-CPIA) is a privileged fragment frequently utilized in the synthesis of novel kinase inhibitors [1].

When benchmarking a fragment like 4-CPIA against standard kinase inhibitors (e.g., Staurosporine or SB203580), the objective is not to compare raw potency ( IC50​ ). By definition, fragments possess low binding affinity (typically in the high micromolar range). Instead, the goal is to evaluate Ligand Efficiency (LE) —the binding energy contributed per heavy atom—and to map baseline hinge-binding kinetics.

The Causality of the Pharmacophore

The 5-aminoisoxazole core acts as a highly efficient bidentate hydrogen bond donor/acceptor, anchoring the molecule directly to the kinase hinge region (often interacting with conserved residues like Met or Glu) [2]. Concurrently, the 2-chlorophenyl moiety projects into the adjacent hydrophobic pocket (Hydrophobic Pocket I), providing steric complementarity. Standard Type I inhibitors occupy this entire ATP-binding cleft with high affinity, whereas 4-CPIA provides a minimal, highly efficient pharmacophore footprint that serves as an ideal vector for further synthetic elaboration.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Hydrophobic Hydrophobic Pocket I (Van der Waals) DFG DFG Motif (Activation Loop) Isoxazole 5-Aminoisoxazole Core (H-Bond Donor/Acceptor) Isoxazole->Hinge Binds Isoxazole->DFG Avoids (Type I) Chlorophenyl 2-Chlorophenyl Group (Steric/Hydrophobic Fit) Chlorophenyl->Hydrophobic Occupies

Fig 1. Mechanistic binding model of the 4-CPIA fragment within the kinase ATP pocket.

Quantitative Data Presentation

To objectively benchmark 4-CPIA, we utilize p38α MAPK as a model kinase system. The fragment is compared against Staurosporine (a potent, pan-kinase Type I inhibitor) and SB203580 (a selective p38α Type I inhibitor).

Table 1: Surface Plasmon Resonance (SPR) Binding Kinetics & Ligand Efficiency

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value >0.3 kcal/mol/heavy atom is considered excellent for a fragment.

CompoundMW ( g/mol )Heavy Atoms Kd​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )LE (kcal/mol/HA)
4-CPIA 194.61315.2 1.2×104 0.18 0.42
SB203580 377.4270.012 4.5×105 5.4×10−3 0.35
Staurosporine 466.5350.001 8.9×106 8.9×10−3 0.31
Table 2: Functional Kinase Inhibition (TR-FRET Assay)
Compound IC50​ (µM)Max Inhibition (%)Hill SlopeBinding Mode
4-CPIA 45.5880.95ATP-Competitive (Fragment)
SB203580 0.041001.02Type I (Selective)
Staurosporine 0.0031000.98Type I (Pan-kinase)

Analysis: While 4-CPIA has a significantly higher IC50​ and Kd​ than the standard inhibitors, its Ligand Efficiency (0.42) is vastly superior. This confirms that the 5-aminoisoxazole core makes near-optimal use of its molecular weight to bind the target, validating it as a high-quality starting point for drug development.

Self-Validating Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Benchmarking

Causality for Selection: Fragments like 4-CPIA exhibit rapid association and dissociation rates ( koff​>0.1s−1 ) that are completely masked in standard endpoint biochemical assays. SPR provides real-time, label-free kinetic data, essential for calculating true thermodynamic affinity ( Kd​ ) and confirming a 1:1 binding stoichiometry.

  • Surface Preparation: Immobilize recombinant His-tagged p38α MAPK onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight analytes.

  • Analyte Preparation: Prepare a 3-fold dilution series of 4-CPIA (ranging from 1.5 µM to 150 µM), SB203580 (0.001 µM to 0.1 µM), and Staurosporine in running buffer (HBS-EP+ supplemented with 2% DMSO to maintain fragment solubility).

  • Injection Cycle: Inject analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation Check (Crucial): Calculate the theoretical maximum response ( Rmax​ ) using the formula: Rmax​=(MWanalyte​/MWligand​)×Rimmobilized​×Stoichiometry . If the experimental Rmax​ exceeds the theoretical value by >20%, immediately halt the assay and investigate for non-specific aggregation or super-stoichiometric binding.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Selection: Aromatic fragments often exhibit auto-fluorescence that interferes with standard fluorescence assays. TR-FRET utilizes a time-delayed europium emission (measured microseconds after excitation), completely eliminating short-lived background auto-fluorescence artifacts [3].

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM p38α kinase, 50 nM biotinylated substrate peptide, and the test compounds (4-CPIA or standard inhibitors) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (e.g., 20 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg2+ ), Eu-cryptate labeled anti-phospho antibody, and Streptavidin-XL665. Incubate for 60 minutes.

  • Readout & Self-Validation Check: Measure fluorescence emission at 620 nm (Eu) and 665 nm (XL665). Calculate the FRET ratio (665/620).

    • Validation: Compute the Z'-factor using the formula Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ (using DMSO as the negative control and 10 µM Staurosporine as the positive control). A Z'-factor ≥0.65 validates the assay plate for reliable fragment screening.

G Compound 4-CPIA Scaffold SPR SPR Kinetics (Kd, kon, koff) Compound->SPR TRFRET TR-FRET Assay (IC50 Determination) Compound->TRFRET Standards Standard Inhibitors (Staurosporine, SB203580) Standards->SPR Standards->TRFRET Analysis Ligand Efficiency (LE) Benchmarking SPR->Analysis TRFRET->Analysis Lead Hit-to-Lead Optimization Analysis->Lead

Fig 2. Experimental workflow for benchmarking fragment scaffolds against standard inhibitors.

References

  • Brough, P. A., et al. "4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Deng, et al. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." International Journal of Molecular Sciences, MDPI. URL: [Link]

Validation

The Application Scientist's Guide: Reproducibility of 4-(2-Chlorophenyl)isoxazol-5-amine in In Vitro Assays

As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in Fragment-Based Drug Discovery (FBDD) is the high false-positive rate driven by Pan-Assay Interference Compounds (PAINS) and fragmen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in Fragment-Based Drug Discovery (FBDD) is the high false-positive rate driven by Pan-Assay Interference Compounds (PAINS) and fragment aggregation. When screening at high concentrations (100–500 µM) to detect weak millimolar to micromolar affinities, the physicochemical properties of your starting scaffold dictate the reproducibility of your in vitro assays.

This guide objectively compares the assay performance of 4-(2-Chlorophenyl)isoxazol-5-amine (CAS 925007-36-9) —a privileged building block frequently utilized in the synthesis of1 and 2—against common alternative scaffolds.

The Mechanistic Basis of Assay Reproducibility

Why does 4-(2-Chlorophenyl)isoxazol-5-amine consistently outperform its structural isomers, such as 5-(4-Chlorophenyl)isoxazol-3-amine, in biochemical screens? The answer lies in the relationship between dihedral angles and steric hindrance.

When fragments possess highly planar topologies, they are prone to π-π stacking in aqueous buffers, forming colloidal aggregates. These aggregates non-specifically sequester target proteins, leading to irreproducible IC50 values and poor Z'-factors—a classic hallmark of 3.

The ortho-chloro substitution in 4-(2-Chlorophenyl)isoxazol-5-amine introduces a significant steric clash between the bulky chlorine atom and the isoxazole core. This forces the phenyl ring out of the isoxazole plane. This non-planar, 3D-like conformation drastically increases the Critical Aggregation Concentration (CAC) and aqueous solubility. Consequently, the target inhibition observed in in vitro assays is driven by stoichiometric, 1:1 binding rather than colloidal interference, ensuring high 4.

Comparative Performance Data

The table below summarizes the quantitative in vitro performance of 4-(2-Chlorophenyl)isoxazol-5-amine against two widely used alternative scaffolds in a standard high-throughput screening environment.

Scaffold / CompoundAqueous Solubility (µM)Critical Aggregation Conc. (CAC)FP Assay Z'-FactorFalse Positive Rate (FPR)
4-(2-Chlorophenyl)isoxazol-5-amine > 850 µM > 600 µM 0.82 < 2%
5-(4-Chlorophenyl)isoxazol-3-amine~ 320 µM~ 250 µM0.6514%
3-Phenyl-1H-pyrazol-5-amine~ 450 µM~ 300 µM0.719%

Data Interpretation: The out-of-plane geometry of the 2-chloro variant yields a superior Z'-factor (>0.8) and a negligible false-positive rate, making it an ideal starting point for 5.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol in a fragment screening campaign must be a self-validating system. Below are the optimized methodologies for evaluating 4-(2-Chlorophenyl)isoxazol-5-amine derivatives.

Protocol A: High-Concentration Fluorescence Polarization (FP) Assay

This primary screen evaluates target binding (e.g., to a Kinase ATP-pocket) while actively controlling for aggregation.

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Causality: You must supplement this buffer with 0.01% Triton X-100 . If a fragment is aggregating, the detergent disrupts the micelles, eliminating false-positive inhibition. If the IC50 remains stable with the detergent, the binding is genuine.

  • Tracer Incubation: Add 5 nM of a fluorescently labeled probe (e.g., FITC-geldanamycin for HSP90) and 20 nM of the recombinant target protein to a 384-well black microplate.

  • Compound Addition: Dispense 4-(2-Chlorophenyl)isoxazol-5-amine derivatives at a final concentration of 200 µM (1% DMSO final).

    • Causality: Maintaining exactly 1% DMSO ensures that the solvent itself does not denature the target protein, which would artificially lower the FP signal.

  • Readout: Incubate for 60 minutes at room temperature and measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

Protocol B: Surface Plasmon Resonance (SPR) Orthogonal Validation

Orthogonal validation is required to confirm the 1:1 binding stoichiometry of hits identified in the FP assay.

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 3000 RU is achieved.

    • Causality: A reference flow cell must be activated and deactivated (without protein) to subtract bulk refractive index changes caused by the high concentrations of the fragment.

  • Analyte Injection: Inject the 4-(2-Chlorophenyl)isoxazol-5-amine fragment in a dose-response series (12.5 µM to 400 µM) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: True binders will display the rapid on/off rates characteristic of fragments (producing a square-wave sensorgram). Aggregators will display non-saturating, super-stoichiometric binding curves that fail to return to baseline.

Visualizations of Workflows and Pathways

To fully conceptualize the integration of this scaffold into a drug discovery pipeline, review the logical workflows and biological pathways below.

Workflow Start Fragment Library (incl. Isoxazol-5-amines) FP Primary FP Assay (High Concentration) Start->FP Detergent Triton X-100 Control (Exclude Aggregators) FP->Detergent Hit Selection SPR SPR Validation (1:1 Stoichiometry) Detergent->SPR True Positives Hit Validated Lead Scaffold SPR->Hit Kinetic Confirmation

Orthogonal FBDD workflow ensuring self-validating hit confirmation and aggregation exclusion.

Pathway Drug 4-(2-Chlorophenyl)isoxazol-5-amine Derivative Target Target Protein (Kinase / HSP90) Drug->Target Binds Active Site Complex Inhibited Complex (ATP/Client Blockade) Target->Complex Conformational Shift Downstream Downstream Signaling (MAPK / Akt) Complex->Downstream Blocks Activation Outcome Apoptosis / Cell Cycle Arrest Downstream->Outcome Signal Termination

Mechanistic signaling pathway of isoxazol-5-amine derivatives in kinase/HSP90 inhibition.

Conclusion

For drug development professionals, the choice of a starting fragment dictates the trajectory of the entire optimization campaign. The 4-(2-Chlorophenyl)isoxazol-5-amine scaffold provides a distinct mechanistic advantage over planar alternatives. By forcing an out-of-plane conformation, it resists aqueous aggregation, drastically reducing false positives and ensuring highly reproducible in vitro assay results. When paired with self-validating protocols like detergent-controlled FP and SPR, this scaffold serves as a highly reliable foundation for next-generation kinase and HSP90 inhibitors.

References

  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from: [Link]

  • ResearchGate. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. Retrieved from:[Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery (PAINS and Assay Interference). Retrieved from:[Link]

  • PMC (NIH). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from:[Link]

Sources

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